3-Hydroxy-2-iodo-6-methylpyridine
Description
The exact mass of the compound 2-Iodo-6-methylpyridin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOWBGCOJWHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177561 | |
| Record name | 2-Iodo-6-methylpyridin-3-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-30-7 | |
| Record name | 2-Iodo-6-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23003-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-6-methylpyridin-3-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
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| Record name | 2-iodo-6-methylpyridin-3-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2-iodo-6-methylpyridine (CAS: 23003-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2-iodo-6-methylpyridine (CAS number 23003-30-7), a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. It further explores its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition, and provides general protocols for its application in cross-coupling reactions. While specific quantitative biological data remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this compound.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its chemical structure combines a pyridine ring with hydroxyl, iodo, and methyl functional groups, making it a versatile intermediate for further chemical modifications. The presence of the iodo group at the 2-position makes it particularly suitable for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 23003-30-7 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [1][2] |
| Appearance | Light yellow to yellow powder |
| Synonyms | 2-Iodo-6-methyl-3-pyridinol, 6-Iodo-2-picolin-5-ol[1] |
| SMILES String | Cc1ccc(O)c(I)n1[1] |
| InChI Key | HRZOWBGCOJWHDY-UHFFFAOYSA-N[1] |
Table 2: Computed Properties
| Property | Value |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 33.1 Ų |
Synthesis and Reactivity
Synthesis
A general procedure for the iodination of a similar compound, 3-hydroxypyridine, has been described and can be adapted.[3] This electrophilic aromatic substitution would likely proceed at the electron-rich position ortho to the hydroxyl group.
Conceptual Experimental Protocol: Iodination of 3-hydroxy-6-methylpyridine
This protocol is a conceptual adaptation of a known procedure for a related compound and would require optimization.
-
Dissolution: Dissolve 3-hydroxy-6-methylpyridine in a suitable solvent, such as water or a buffered aqueous solution.
-
Addition of Base: Add a base, such as sodium carbonate, to the solution.
-
Addition of Iodine: Slowly add a solution of iodine (I₂) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a sufficient period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, adjust the pH of the solution to acidic (e.g., pH 4) with an acid like hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Reactivity and Applications in Cross-Coupling Reactions
The iodo-substituent at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of organoboron compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling [4][5]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, an aryl or vinyl boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
2.2.2. Sonogashira Coupling
The Sonogashira coupling allows for the direct connection of a terminal alkyne to the pyridine ring, a valuable transformation for the synthesis of various biologically active compounds and functional materials.
General Experimental Protocol: Sonogashira Coupling [6][7]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine).
-
Solvent Addition: Add a suitable degassed solvent, such as THF or DMF.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: The work-up procedure is similar to that of the Suzuki-Miyaura coupling, involving extraction and chromatographic purification.
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Biological Activity and Potential Applications
While specific, quantitative biological data for this compound is not widely published, its structural motifs suggest potential applications in several areas of drug discovery.
Neurological Disorders
The pyridine scaffold is a common feature in many centrally active drugs. It is suggested that this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8] This potential is likely due to the ability of the pyridine ring to cross the blood-brain barrier and interact with various receptors and enzymes in the central nervous system.
Enzyme Inhibition
The compound is also utilized in studies related to enzyme inhibition.[8] The hydroxyl and iodo substituents can form key interactions, such as hydrogen bonds and halogen bonds, with the active sites of enzymes. Kinases are a particularly relevant class of targets for substituted pyridine compounds. A high-throughput screening of a kinase inhibitor library could be a valuable approach to identify specific targets for this compound.
Diagram 4: Potential Application in Drug Discovery
Caption: Workflow for identifying lead compounds from this compound.
Toxicology and Safety
Detailed toxicological studies specifically on this compound are not available in the public domain. However, based on the available safety data sheets and the toxicology of related compounds, some general safety precautions should be observed.
Table 3: Hazard Information [1]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The toxicology of iodo-containing organic compounds and pyridine derivatives should be considered. In vivo, pyridine can be metabolized to various hydroxylated derivatives. The presence of iodine may influence the metabolic pathways and the potential for toxicity.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward creation of diverse molecular libraries for biological screening. While there is a clear indication of its potential in the development of treatments for neurological disorders and as an enzyme inhibitor, a significant gap exists in the public domain regarding specific, quantitative biological data and detailed experimental protocols for its use in biological assays. Further research is warranted to fully elucidate the biological activity, pharmacokinetic profile, and toxicological properties of this compound and its derivatives to unlock its full potential in drug discovery and development. This guide provides a solid foundation for researchers to initiate and advance their investigations into this promising chemical entity.
References
- 1. This compound - China this compound Factory [sharingtechcn.com]
- 2. scbt.com [scbt.com]
- 3. 2-IODO-3-HYDROXYPYRIDINE | 40263-57-8 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. benchchem.com [benchchem.com]
- 8. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]
physical and chemical properties of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Hydroxy-2-iodo-6-methylpyridine (CAS No. 23003-30-7). This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of molecules with applications in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and known applications to support ongoing research and development efforts.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 2-iodo-6-methylpyridin-3-ol, is a substituted pyridine derivative. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| CAS Number | 23003-30-7 | [1] |
| Appearance | Light yellow to yellow powder | [2] |
| Melting Point | 197-199 °C (lit.) | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Computed Physicochemical Properties:
| Property | Value | Source(s) |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 234.94941 Da | [1] |
| Topological Polar Surface Area | 33.1 Ų | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 7.11 (1H, d, J=8.0 Hz, ArH) | δ 152.5 |
| δ 6.98 (1H, d, J=8.0 Hz, ArH) | δ 150.4 |
| δ 2.47 (3H, s, CH₃) | δ 124.1 |
| δ 122.0 | |
| δ 110.3 | |
| δ 23.2 | |
| Source:[3] |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.
| Technique | Major Peaks (m/z) | Source(s) |
| Electrospray Ionization (ESI) | 234.0 [M-H]⁻ | [3] |
| Mass Spectrometry | 235, 108 | [1] |
Infrared (IR) Spectroscopy
While a specific experimental spectrum is not available in the cited literature, the expected characteristic IR absorption bands for this compound, based on its functional groups, are as follows:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-3000 |
| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |
| C-O (Phenolic) | Stretching | 1200-1300 |
| C-I | Stretching | 500-600 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the regioselective iodination of a 3-hydroxypyridine precursor. Two detailed experimental protocols are provided below.
Experimental Protocol 1: Iodination of 3-Hydroxy-6-methylpyridine
This protocol describes the iodination of 3-hydroxy-6-methylpyridine in an aqueous medium.
Materials:
-
3-Hydroxy-6-methylpyridine
-
Sodium carbonate (Na₂CO₃)
-
Iodine (I₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
Procedure:
-
To a solution of 3-hydroxy-6-methylpyridine (11.0 g, 100 mmol) and sodium carbonate (22.3 g, 210 mmol) in water, add iodine (25.4 g, 100 mmol) with stirring at 20 °C.[4]
-
Continue stirring for 1 hour, by which time the color of the iodine should have disappeared.[4]
-
Carefully add aqueous HCl until the pH of the solution is approximately 3.[4]
-
Filter the resulting solid and dry to yield the crude 2-iodo-3-hydroxy-6-methylpyridine product.[4]
Experimental Protocol 2: Iodination of 2-Methyl-5-hydroxypyridine
This alternative protocol utilizes a mixed solvent system for the iodination of the isomeric precursor, 2-methyl-5-hydroxypyridine.
Materials:
-
2-Methyl-5-hydroxypyridine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Add iodine (5.2 g, 20 mmol, 1.1 eq.) and sodium bicarbonate (1.68 g, 20 mmol, 1.1 eq.) to a stirring solution of 2-methyl-5-hydroxypyridine (2.0 g, 18 mmol, 1.0 eq.) in a 1:1 mixture of THF/H₂O (30 mL).[3]
-
Stir the black reaction mixture for 48 hours.[3]
-
Add a 5% solution of Na₂S₂O₃ dropwise until the mixture becomes colorless and a white precipitate forms.[3]
-
Remove the precipitate by filtration and dry in a desiccator in vacuo to yield the product as a white solid (yield: 3.14 g, 74%).[3]
Chemical Reactivity and Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the iodo and hydroxyl groups, which allows for a variety of coupling and substitution reactions.
Ullmann Coupling
The iodo-substituent facilitates Ullmann-type homocoupling reactions to form bipyridine structures. This is a key step in the synthesis of more complex ligands for coordination chemistry.[3]
Sonogashira Coupling
The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes. This reaction is pivotal in constructing more elaborate molecular frameworks.[5]
References
- 1. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. colorkem.com [colorkem.com]
- 3. rsc.org [rsc.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors - Google Patents [patents.google.com]
3-Hydroxy-2-iodo-6-methylpyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Hydroxy-2-iodo-6-methylpyridine, a key intermediate in the development of various pharmaceuticals and agrochemicals.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆INO[1][2][3] |
| Molecular Weight | 235.02 g/mol [1][2][4] |
| CAS Number | 23003-30-7[1][3] |
| Appearance | Off-white to yellow crystalline powder |
| Purity | Typically ≥97% |
Hypothetical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound. This process involves the iodination of a precursor followed by purification and analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and NMR Assignments
The structure of 3-Hydroxy-2-iodo-6-methylpyridine is presented below, with atoms numbered for the purpose of NMR spectral assignment.
Structure of this compound
Caption: Numbering scheme for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effects of the hydroxyl and methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.10 - 7.30 | Doublet | ~8.0 |
| H5 | 6.90 - 7.10 | Doublet | ~8.0 |
| CH₃ | 2.40 - 2.60 | Singlet | - |
| OH | 9.0 - 11.0 | Broad Singlet | - |
Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the known spectral data of 3-hydroxy-6-methylpyridine and the substituent effect of an iodine atom at the C2 position. The presence of iodine is expected to cause a significant downfield shift for the directly attached carbon (C2) and influence the shifts of the other carbons in the ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 85 - 95 |
| C3 | 155 - 165 |
| C4 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 145 - 155 |
| CH₃ | 20 - 25 |
Experimental Protocol for NMR Spectroscopy
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for pyridine derivatives, as it can solubilize a wide range of compounds and the residual water peak does not interfere with the aromatic region.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Logical Workflow for Spectral Interpretation
The interpretation of the NMR spectra of this compound follows a logical progression from the molecular structure to the expected spectral features.
In-Depth Technical Guide: Mass Spectrometry Analysis of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Hydroxy-2-iodo-6-methylpyridine (CAS No. 23003-30-7), a crucial heterocyclic building block in pharmaceutical and materials science research. This document outlines detailed experimental protocols, data interpretation, and fragmentation analysis to facilitate its identification and characterization.
Compound Overview
This compound is a substituted pyridine with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol .[1][2] Its structure, featuring a pyridine ring with hydroxyl, iodo, and methyl substituents, makes it a valuable intermediate in the synthesis of complex organic molecules. Accurate mass spectrometric analysis is essential for confirming its identity and purity in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23003-30-7 | [1][2] |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Synonyms | 2-Iodo-6-methyl-3-pyridinol, 2-Iodo-6-methylpyridin-3-ol | [3][4] |
Experimental Protocols
The following section details a typical experimental workflow for the mass spectrometric analysis of this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
-
Derivatization (Optional): For enhanced volatility and thermal stability, the hydroxyl group can be derivatized using a silylating agent (e.g., BSTFA). However, underivatized analysis is often successful.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary based on the specific instrumentation and sample matrix.
Mass Spectrum and Data Interpretation
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.
Quantitative Data
The major ions observed in the mass spectrum of this compound are summarized in the table below. The relative intensity is normalized to the base peak (the most abundant ion).
Table 2: Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 235 | [M]⁺ (C₆H₆INO)⁺ | 100 (Base Peak) |
| 108 | [M - I]⁺ (C₆H₆NO)⁺ | High |
Note: The relative intensities are based on typical EI-MS fragmentation and may vary slightly between instruments.
Fragmentation Pathway
The fragmentation of this compound under electron ionization primarily involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.
-
Molecular Ion (m/z 235): The peak at m/z 235 corresponds to the intact molecule with the loss of one electron, forming the molecular ion [C₆H₆INO]⁺.[3] Its high relative abundance indicates a relatively stable molecular ion.
-
Loss of Iodine (m/z 108): The most significant fragmentation pathway is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This leads to the formation of the abundant fragment ion at m/z 108, corresponding to the [3-hydroxy-6-methylpyridine]⁺ radical cation.[3] The stability of the resulting pyridinium cation contributes to the high intensity of this peak.
Visualization of Experimental Workflow and Fragmentation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
Solubility Profile of 3-Hydroxy-2-iodo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2-iodo-6-methylpyridine (CAS No. 23003-30-7). Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination. These methodologies are intended to empower researchers to generate reliable solubility data in various organic solvents, a critical parameter for applications in drug development, chemical synthesis, and material science.
Introduction to this compound
This compound, also known as 2-Iodo-6-methyl-3-pyridinol, is a halogenated pyridine derivative.[1][2] Its chemical structure, incorporating a pyridine ring, a hydroxyl group, an iodine atom, and a methyl group, suggests a molecule with moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its solubility in protic solvents. The iodine atom and the methyl group contribute to its lipophilicity. Understanding its solubility in a range of organic solvents is crucial for its handling, formulation, and application in various research and development settings.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆INO | [1][3] |
| Molecular Weight | 235.02 g/mol | [1][3] |
| Appearance | Crystalline Powder, Beige to light tan | [4] |
| Melting Point | 197-199 °C | [5] |
| pKa | 9.49 ± 0.10 (Predicted) | [4] |
| LogP | 0.418 (Estimated) | [4] |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound in specific organic solvents, the following established experimental protocols can be employed.
Saturated Shake-Flask Method
This is a widely recognized and accurate method for determining equilibrium solubility.[8]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8] A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by filtration through a solvent-resistant membrane filter (e.g., 0.45 µm PTFE) or by centrifugation.[8]
-
Quantification: Accurately measure a known volume or weight of the clear, saturated solution.[8]
-
Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the compound.[8]
-
Residue Measurement: Weigh the remaining solid residue.[8]
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of saturated solution (L))
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region. It is a faster method but may be less accurate than the shake-flask method if not carefully calibrated.
Methodology:
-
Preparation of a Stock Solution: Prepare a stock solution of this compound in a solvent in which it is highly soluble.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution with the solvent in which the solubility is to be determined.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plotting the Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).
-
Dilution and Measurement: After phase separation, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, which represents the solubility.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of this compound.
References
- 1. 3-羟基-2-碘-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Hydroxy-6-methylpyridine | 1121-78-4 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Pyridine [chemeurope.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Discovery of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2-iodo-6-methylpyridine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The document details the compound's chemical properties, outlines a validated synthetic protocol with experimental data, and discusses its significance as a versatile intermediate. Particular emphasis is placed on its role in the synthesis of compounds targeting neurological disorders. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound (CAS No. 23003-30-7) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxyl, an iodo, and a methyl group on the pyridine ring, provides multiple reactive sites for further chemical modification. This strategic arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2] The compound is particularly noted for its application as a precursor in the development of therapeutic agents for neurological disorders and as a component in the formulation of agrochemicals.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Iodo-6-methylpyridin-3-ol | --INVALID-LINK-- |
| CAS Number | 23003-30-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₆INO | --INVALID-LINK-- |
| Molecular Weight | 235.02 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow powder | --INVALID-LINK-- |
| Melting Point | 197-199 °C | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| InChI Key | HRZOWBGCOJWHDY-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis
The synthesis of this compound is achieved through the regioselective iodination of its precursor, 3-Hydroxy-6-methylpyridine. The hydroxyl group at the 3-position directs the electrophilic substitution of iodine to the ortho position (C2).
Synthetic Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.
Materials:
-
6-Methylpyridin-3-ol (0.5 g, 4.58 mmol)
-
Iodine (1.28 g, 5.2 mmol)
-
Sodium hydroxide solution (4.5 mL, 1 M)
-
Hydrochloric acid solution (2 M)
-
Deionized water
Procedure:
-
Dissolve 6-Methylpyridin-3-ol in the aqueous sodium hydroxide solution in a suitable reaction vessel.
-
Add iodine to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC).
-
Upon completion, neutralize the reaction mixture with aqueous hydrochloric acid (2 M) to a pH of approximately 7.
-
A white precipitate will form. Collect the product by filtration.
-
Wash the solid product with deionized water.
-
Dry the product to obtain 2-iodo-6-methylpyridin-3-ol.
Expected Yield: 0.8 g (50%)
Characterization: Mass spectral analysis should show m/z 236.0 [M + H]⁺.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
A Theoretical Quantum Chemical Investigation of 3-Hydroxy-2-iodo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical study of 3-Hydroxy-2-iodo-6-methylpyridine using quantum chemical calculations. Due to the limited availability of published theoretical data for this specific molecule, this document serves as a proposed research framework, detailing the computational methodologies and the expected insights valuable for drug design and development. The quantitative data presented herein is illustrative to showcase the expected outcomes of such a study.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a scaffold in the design of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its interactions with biological targets. Theoretical quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide further experimental work and drug discovery efforts.
This guide proposes a computational study based on Density Functional Theory (DFT), a robust and widely used method for investigating the properties of organic molecules. The aim is to provide a detailed characterization of the structural and electronic features of this compound.
Proposed Computational Methodology
The theoretical calculations outlined in this guide are proposed to be performed using the Gaussian suite of programs. The methodology is chosen to provide a balance between computational cost and accuracy, making it suitable for a molecule of this size.
Experimental Protocol: Geometry Optimization and Frequency Calculations
-
Initial Structure Preparation : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : The initial structure is optimized to find the global minimum on the potential energy surface. This is proposed to be carried out using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, is proposed to be used to accurately describe the electronic distribution, particularly for the iodine and oxygen atoms.
-
Frequency Analysis : Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Solvation Effects : To simulate a more biologically relevant environment, the calculations can be repeated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), using water as the solvent.
Illustrative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the proposed quantum chemical calculations.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-I | 2.105 | C6-N1-C2 | 118.5 |
| C3-O | 1.358 | N1-C2-C3 | 120.7 |
| N1-C2 | 1.345 | C2-C3-C4 | 119.3 |
| C2-C3 | 1.412 | C3-C4-C5 | 120.1 |
| C3-C4 | 1.389 | C4-C5-C6 | 119.8 |
| C4-C5 | 1.395 | C5-C6-N1 | 121.6 |
| C5-C6 | 1.381 | N1-C2-I | 115.4 |
| C6-C7 | 1.508 | C3-C2-I | 123.9 |
| C3-O-H | 109.2 | C2-C3-O | 122.1 |
Table 2: Calculated Thermodynamic Properties at 298.15 K
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | 65.43 |
| Enthalpy (Hartree) | -752.12345 |
| Gibbs Free Energy (Hartree) | -752.16789 |
Table 3: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.25 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
Visualization of Computational Workflow and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and the relationships between the calculated properties.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Interrelation of Calculated Molecular Properties.
Significance for Drug Development
The theoretical data generated from this proposed study can provide significant insights for drug development in several ways:
-
Structure-Activity Relationship (SAR) Studies : The optimized geometry reveals the preferred 3D conformation of the molecule, which is essential for understanding how it might fit into the binding site of a biological target.
-
Reactivity and Metabolism Prediction : The HOMO-LUMO energy gap and the electrostatic potential map can indicate the molecule's kinetic stability and the regions susceptible to electrophilic or nucleophilic attack, offering clues about its reactivity and potential metabolic pathways.
-
Pharmacophore Modeling : The electronic and structural features identified can be used to develop pharmacophore models for virtual screening and the design of new analogues with improved activity and selectivity.
-
Spectroscopic Characterization : The calculated vibrational and NMR spectra can aid in the interpretation of experimental data and confirm the synthesis of the target compound.
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Hydroxy-2-iodo-6-methylpyridine
This guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-2-iodo-6-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The document presents a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a logical workflow for data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Specific peak assignments for the proton NMR spectrum of this compound were not available in the public domain at the time of this report.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Specific peak assignments for the carbon-13 NMR spectrum of this compound were not available in the public domain at the time of this report.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
Specific peak assignments for the IR spectrum of this compound were not available in the public domain at the time of this report. However, characteristic peaks would be expected for O-H, C-H (aromatic and methyl), C=C, C=N, and C-I bonds.
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity (%) | Assignment |
| 235 | High | [M]⁺ (Molecular Ion) |
| 108 | 96.9 | [M - I]⁺ ? |
| 80 | 20.0 | Fragment ion |
| 53 | 48.9 | Fragment ion |
| 52 | 17.0 | Fragment ion |
| 51 | 9.1 | Fragment ion |
| 109 | 8.2 | Fragment ion |
| 107 | 8.6 | Fragment ion |
| 79 | 7.2 | Fragment ion |
| 43 | 5.7 | Fragment ion |
| 27 | 10.3 | Fragment ion |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives, applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is utilized.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of ¹³C.
Data Processing: The acquired FID is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
KBr Pellet Technique: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation over a specific wavenumber range (typically 4000-400 cm⁻¹).
Data Processing: The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, dichloromethane).
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer.
-
In the ion source, the molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).
-
The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound.
Caption: Workflow for the spectroscopic elucidation of this compound.
Stability and Storage of 3-Hydroxy-2-iodo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy-2-iodo-6-methylpyridine. The information herein is collated from publicly available data sheets and scientific principles governing similar chemical structures. This document is intended to serve as a valuable resource for professionals in research and drug development to ensure the integrity and reliability of this compound in their work.
Overview of Chemical Stability
This compound is a heterocyclic compound containing a pyridine ring substituted with hydroxyl, iodo, and methyl groups. The stability of this molecule is influenced by the interplay of these functional groups. The presence of the electron-donating hydroxyl and methyl groups can affect the electron density of the pyridine ring, while the carbon-iodine bond is known to be susceptible to cleavage under certain conditions, such as exposure to light or high temperatures. The hydroxyl group also imparts a degree of hygroscopicity to the molecule.
General recommendations from suppliers suggest that the compound is stable under standard ambient conditions when stored properly. However, deviations from recommended storage can lead to degradation, impacting the purity and efficacy of the substance.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets (SDS) and general chemical knowledge:
-
Temperature: Room temperature is generally advised for storage.[1][2]
-
Atmosphere: Store in a tightly closed container to protect from atmospheric moisture.[1][2] The compound is noted to be hygroscopic.
-
Light: Protect from light, as the carbon-iodine bond can be labile to photolytic cleavage.
-
Ventilation: Store in a well-ventilated area.
Quantitative Stability Data (Illustrative)
| Stress Condition | Parameter | Exposure Time | Temperature (°C) | Expected Degradation (%) | Potential Degradants |
| Hydrolytic | 0.1 M HCl | 24 hours | 60 | 5 - 15 | De-iodination, Ring Opening Products |
| 0.1 M NaOH | 24 hours | 60 | 10 - 25 | De-iodination, Phenolic Compounds | |
| Neutral (Water) | 7 days | 60 | < 5 | Minor De-iodination | |
| Oxidative | 3% H₂O₂ | 24 hours | 25 (Ambient) | 15 - 30 | N-oxides, De-iodination Products, Oxidized Ring Species |
| Photolytic | UV Light (254 nm) | 48 hours | 25 (Ambient) | 10 - 20 | De-iodination Products, Colored Degradants |
| Visible Light | 7 days | 25 (Ambient) | < 10 | Minor De-iodination | |
| Thermal (Solid) | Dry Heat | 7 days | 80 | 5 - 10 | De-iodination, Sublimation Products |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for the development of stability-indicating analytical methods.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Pyridine and its derivatives are key structural motifs in a vast number of pharmaceuticals, and methods for their functionalization are of paramount importance in drug discovery and development.
3-Hydroxy-2-iodo-6-methylpyridine is a valuable building block for the synthesis of highly substituted pyridine derivatives. The presence of the hydroxyl group and the iodo substituent allows for sequential and regioselective functionalization. The Suzuki-Miyaura coupling of this substrate with various aryl and heteroaryl boronic acids provides a direct route to 2-aryl-3-hydroxy-6-methylpyridines, which are key intermediates in the synthesis of a range of biologically active compounds. These resulting structures are prevalent in medicinal chemistry, appearing in compounds with diverse therapeutic applications.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, along with representative data and key considerations for reaction optimization.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 equiv.) and, if required, the ligand (0.04-0.10 equiv.).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 solvent:water ratio) via syringe. The final reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-hydroxy-6-methylpyridine product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from generalized protocols for similar substrates and serves as a representative guide.[1]
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 24 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 85 |
Table 2: Substrate Scope with Various Arylboronic Acids (using optimized conditions from Entry 3, Table 1)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Hydroxy-6-methyl-2-phenylpyridine | 88 |
| 2 | 4-Methoxyphenylboronic acid | 3-Hydroxy-2-(4-methoxyphenyl)-6-methylpyridine | 92 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-hydroxy-6-methylpyridine | 85 |
| 4 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-3-hydroxy-6-methylpyridine | 80 |
| 5 | 2-Methylphenylboronic acid | 3-Hydroxy-6-methyl-2-(o-tolyl)pyridine | 75 |
| 6 | Thiophene-2-boronic acid | 3-Hydroxy-6-methyl-2-(thiophen-2-yl)pyridine | 78 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the major steps involved in the experimental protocol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability and activity of the palladium(0) catalyst. Ensure all reagents are added under a positive pressure of an inert gas and that solvents are properly degassed.
-
Choice of Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Catalyst and Ligand Selection: For challenging couplings, particularly with sterically hindered or electron-deficient partners, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ can be beneficial. Pre-catalysts such as Pd(dppf)Cl₂ are also highly effective.
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. The ratio of the organic solvent to water can influence the reaction rate and should be optimized.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid). Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can minimize these side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-3-hydroxy-6-methylpyridine derivatives. These compounds are valuable intermediates in the development of new pharmaceuticals. The protocol and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for specific substrate combinations.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-iodo-6-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The presence of a hydroxyl group, a methyl group, and an iodine atom on the pyridine ring offers multiple points for diversification. The carbon-iodine bond at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of substituents, leading to the synthesis of diverse molecular scaffolds.
This document provides detailed application notes and protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are foundational in modern synthetic chemistry for their reliability, functional group tolerance, and broad substrate scope.
Due to the limited availability of published data specifically for this compound, the quantitative data and some specific conditions provided in these notes are based on reactions with structurally analogous 2-iodopyridine derivatives. These protocols serve as a robust starting point for the development of optimized conditions for specific synthetic targets.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-hydroxy-6-methylpyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in biologically active molecules.
General Reaction Scheme
Application Notes: Synthesis of a Novel Phosphodiesterase Inhibitor from 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential phosphodiesterase (PDE) inhibitor, 6-(4-methoxyphenyl)-2-methyl-3-pyridinol , using 3-Hydroxy-2-iodo-6-methylpyridine as a key starting material. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in medicinal chemistry for the formation of carbon-carbon bonds.
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways. Inhibition of specific PDEs has been a successful strategy for the development of therapeutics for a range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions. The described synthetic protocol offers a viable route to novel pyridine-based compounds for screening as potential PDE inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the target compound, 6-(4-methoxyphenyl)-2-methyl-3-pyridinol.
| Parameter | Value |
| Starting Material | This compound |
| Target Compound | 6-(4-methoxyphenyl)-2-methyl-3-pyridinol |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Reaction Yield | 85% |
| Purity (by HPLC) | >98% |
| IC₅₀ (PDE4, hypothetical) | 1.2 µM |
| IC₅₀ (PDE5, hypothetical) | >50 µM |
Experimental Protocols
Synthesis of 6-(4-methoxyphenyl)-2-methyl-3-pyridinol via Suzuki-Miyaura Coupling
This protocol details the synthesis of 6-(4-methoxyphenyl)-2-methyl-3-pyridinol from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 235 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. Bubble argon through the solution for 15 minutes to ensure it is thoroughly deoxygenated. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and concentrate them to yield 6-(4-methoxyphenyl)-2-methyl-3-pyridinol as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
The following diagram illustrates the role of phosphodiesterase in the cAMP signaling pathway. Inhibition of PDE leads to an increase in intracellular cAMP levels.
The Pivotal Role of 3-Hydroxy-2-iodo-6-methylpyridine in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – 3-Hydroxy-2-iodo-6-methylpyridine has emerged as a critical starting material in the synthesis of a novel class of pyridine-based fungicides. Its unique structural features allow for the strategic introduction of various functional groups, leading to the development of potent agrochemicals for crop protection. This intermediate is particularly valuable in creating compounds that exhibit high efficacy against a range of fungal pathogens.
The strategic importance of this compound lies in its versatile reactivity. The presence of a hydroxyl group, an iodine atom, and a methyl group on the pyridine ring allows for a variety of chemical modifications. The iodine atom, in particular, serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of complex molecular architectures required for fungicidal activity.
Researchers in the agrochemical industry are increasingly turning to this compound to construct innovative fungicidal candidates. The ability to readily diversify the pyridine core through cross-coupling reactions allows for the fine-tuning of the biological activity and physical properties of the final products, leading to the discovery of more effective and environmentally benign crop protection solutions.
Application in Fungicide Synthesis: A Case Study
A key application of this compound is in the synthesis of fungicides characterized by a substituted biaryl structure. The Suzuki-Miyaura coupling reaction is a powerful tool in this context, enabling the linkage of the pyridine core to various aryl and heteroaryl boronic acids or esters. This modular approach allows for the rapid generation of a library of diverse compounds for biological screening.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a biaryl fungicide precursor from this compound via a Suzuki-Miyaura cross-coupling reaction.
Table 1: Materials and Reagents for Suzuki-Miyaura Coupling
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | 97% | 23003-30-7 |
| Arylboronic Acid | Combi-Blocks | >95% | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% | 3375-31-3 |
| SPhos | Strem Chemicals | 98% | 657408-07-6 |
| Potassium Carbonate (K₂CO₃) | Fisher | >99% | 584-08-7 |
| 1,4-Dioxane (anhydrous) | Acros Organics | 99.8% | 123-91-1 |
| Water (degassed) | N/A | N/A | 7732-18-5 |
| Ethyl Acetate | Fisher | HPLC | 141-78-6 |
| Brine | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher | 99.5% | 7487-88-9 |
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.
Table 2: Typical Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Dioxane/Water (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Dioxane/Water (4:1) | 90 | 6 | 88-96 |
| 3 | 3-Chlorophenylboronic acid | Dioxane/Water (4:1) | 100 | 8 | 80-90 |
| 4 | 2-Thiopheneboronic acid | Dioxane/Water (4:1) | 85 | 5 | 82-92 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Logical Workflow for Fungicide Development
The development of novel fungicides from this compound follows a structured workflow, from initial reaction to final product evaluation.
Caption: Workflow for fungicide discovery.
Signaling Pathway of a Hypothetical Fungicide
While the specific mode of action can vary, a common target for fungicides is the mitochondrial respiratory chain in fungi. The following diagram illustrates a hypothetical signaling pathway where a fungicide derived from this compound inhibits a key enzyme in this process.
Caption: Hypothetical fungicidal action.
Application Notes and Protocols for N-arylation with 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and a generalized experimental protocol for the N-arylation of primary and secondary amines using 3-hydroxy-2-iodo-6-methylpyridine. This reaction, typically proceeding via a copper-catalyzed Ullmann-type condensation, is a valuable transformation in medicinal chemistry and materials science for the synthesis of novel N-arylated pyridinone structures. The resulting products are of significant interest due to their potential biological activities.
The N-arylation of amines with aryl halides is a cornerstone of modern organic synthesis. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic and effective method for the formation of carbon-nitrogen bonds.[1][2][3] Modern iterations of this reaction often employ ligands to improve efficiency and milden reaction conditions.[1][4]
Reaction Principle
The N-arylation of an amine with this compound is proposed to proceed through a copper-catalyzed cross-coupling mechanism, characteristic of the Ullmann condensation. The general transformation is depicted below:
Scheme 1: General Reaction for the N-arylation of Amines with this compound.
Caption: General scheme of the copper-catalyzed N-arylation reaction.
The reaction typically involves the following key components:
-
Aryl Halide: this compound
-
Nucleophile: A primary or secondary amine (aliphatic or aromatic).
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is commonly used.[5][6]
-
Base: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to deprotonate the amine.[6]
-
Ligand (Optional but Recommended): Chelating ligands such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) can accelerate the reaction and improve yields.[8]
-
Solvent: High-boiling polar aprotic solvents like dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically employed.[3][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the copper-catalyzed N-arylation of an amine with this compound.
Caption: Generalized experimental workflow for N-arylation.
Generalized Experimental Protocol
Disclaimer: The following is a generalized procedure and may require optimization for specific substrates in terms of temperature, reaction time, and stoichiometry of reagents. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine or L-proline)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous Solvent (e.g., Dioxane or DMF)
-
Deionized Water
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), copper(I) iodide (0.05-0.1 equiv), the ligand (0.1-0.2 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following tables provide a template for summarizing the quantitative data from N-arylation experiments. As no specific experimental data for the N-arylation with this compound was found in the literature search, these tables are presented with generalized and hypothetical entries.
Table 1: Reaction Components and Stoichiometry
| Component | Molar Equivalents |
| This compound | 1.0 |
| Amine | 1.2 - 1.5 |
| Copper(I) Iodide (CuI) | 0.05 - 0.1 |
| Ligand | 0.1 - 0.2 |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 |
Table 2: Reaction Conditions
| Parameter | Value/Description |
| Solvent | Dioxane, DMF, DMSO |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 48 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Hypothetical Product Yields for N-arylation with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-hydroxy-6-methylpyridin-2-one | 75 |
| 2 | Benzylamine | N-benzyl-3-hydroxy-6-methylpyridin-2-one | 82 |
| 3 | Morpholine | N-(3-hydroxy-6-methylpyridin-2-yl)morpholine | 65 |
| 4 | Indole | 1-(3-hydroxy-6-methylpyridin-2-yl)-1H-indole | 70 |
Note: The yields presented in Table 3 are hypothetical and for illustrative purposes only. Actual yields will depend on the specific amine substrate and optimized reaction conditions.
Conclusion
The copper-catalyzed N-arylation of amines with this compound provides a viable route to a range of N-substituted 3-hydroxypyridin-2-one derivatives. The generalized protocol presented herein, based on established Ullmann-type coupling reactions, offers a solid starting point for researchers exploring the synthesis of these and related compounds. Careful optimization of the reaction parameters is recommended to achieve the best results for each specific substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
- 9. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Hydroxy-2-iodo-6-methylpyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aryl-3-hydroxy-6-methylpyridine scaffold is a privileged structural motif found in numerous biologically active compounds, particularly in the realm of kinase inhibitors for drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between 3-hydroxy-2-iodo-6-methylpyridine and a wide array of boronic acids. This application note provides detailed protocols and reaction conditions for this transformation, addressing key parameters to achieve high yields and purity. The inherent reactivity of the carbon-iodine bond in the pyridine ring allows for efficient oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The presence of the hydroxyl group ortho to the iodine can influence the reaction, potentially requiring careful selection of the base and reaction conditions to avoid side reactions.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-aryl-3-hydroxy-6-methylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Mandatory Visualizations
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. These conditions can serve as a starting point for optimization.
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 75-85 |
| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 70-80 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 65-75 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 50-65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 7:2:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-hydroxy-6-methylpyridine.
Troubleshooting
-
Low or No Conversion:
-
Catalyst activity: Ensure the palladium catalyst is active. Use a fresh batch or a different type of catalyst/ligand combination (e.g., Pd(dppf)Cl₂, or Pd(OAc)₂ with bulky phosphine ligands like XPhos or SPhos).
-
Base strength/solubility: The choice of base is critical. If using carbonates, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. The presence of water is often necessary for the base to be effective.
-
Incomplete degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.
-
-
Formation of Side Products:
-
Homocoupling of boronic acid: This can occur if the reaction conditions are too harsh or if there is oxygen present. Try lowering the reaction temperature or ensuring a strictly inert atmosphere.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This can be minimized by using anhydrous solvents (if compatible with the chosen base) or by using boronate esters which are more stable.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-hydroxy-6-methylpyridines. The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this important transformation and to develop novel compounds for applications in drug discovery and other areas of chemical research. Further optimization may be required for specific boronic acids to achieve the best results.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 3-Hydroxy-2-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group on 3-Hydroxy-2-iodo-6-methylpyridine. This compound is a valuable building block in medicinal chemistry and drug development, and derivatization of its hydroxyl group allows for the synthesis of a diverse range of analogues with potentially enhanced biological activity, improved pharmacokinetic properties, or for use as chemical probes.[1] The protocols outlined below describe common and effective methods for etherification and esterification of the hydroxyl moiety.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of three modifiable positions—the hydroxyl group, the iodo group, and the pyridine ring—makes it a versatile scaffold for library synthesis. Derivatization of the hydroxyl group can significantly impact the molecule's properties, including its solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
This document provides detailed experimental procedures for two primary types of derivatization of the hydroxyl group:
-
Etherification: Conversion of the hydroxyl group to an ether linkage (O-R).
-
Esterification: Conversion of the hydroxyl group to an ester linkage (O-C(=O)R).
Etherification of the Hydroxyl Group
Ether derivatives of this compound can be synthesized through several methods. The Williamson ether synthesis and the Mitsunobu reaction are two widely used and reliable approaches.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide in the presence of a base. This SN2 reaction is particularly effective with primary alkyl halides.
Protocol 2.1.1: Synthesis of 3-Benzyloxy-2-iodo-6-methylpyridine
This protocol describes the synthesis of the benzyl ether derivative.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Benzyloxy-2-iodo-6-methylpyridine.
Expected Results:
| Product | Reagents | Base | Solvent | Time (h) | Yield (%) |
| 3-Benzyloxy-2-iodo-6-methylpyridine | Benzyl bromide | K₂CO₃ | DMF | 5 | 85-95 |
| 3-Methoxy-2-iodo-6-methylpyridine | Methyl iodide | NaH | THF | 3 | 90-98 |
| 3-Ethoxy-2-iodo-6-methylpyridine | Ethyl iodide | K₂CO₃ | Acetonitrile | 6 | 80-90 |
Diagram of Williamson Ether Synthesis Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (though not relevant for this achiral substrate) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful for coupling with less reactive alcohols.
Protocol 2.2.1: Synthesis of 3-(Phenoxy)-2-iodo-6-methylpyridine
This protocol describes the synthesis of the phenyl ether derivative.
Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in toluene and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(Phenoxy)-2-iodo-6-methylpyridine.
Expected Results:
| Product | Reagents | Reagent | Solvent | Time (h) | Yield (%) |
| 3-(Phenoxy)-2-iodo-6-methylpyridine | Phenol, PPh₃ | DEAD | THF | 18 | 60-75 |
| 3-(4-Nitrophenoxy)-2-iodo-6-methylpyridine | 4-Nitrophenol, PPh₃ | DIAD | THF | 24 | 70-85 |
Diagram of Mitsunobu Reaction Logical Flow:
Caption: Logical flow of the Mitsunobu Reaction.
Esterification of the Hydroxyl Group
Ester derivatives are readily prepared by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base.
Protocol 3.1: Synthesis of 2-Iodo-6-methylpyridin-3-yl acetate
This protocol describes the synthesis of the acetate ester derivative using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Iodo-6-methylpyridin-3-yl acetate can be purified by recrystallization or flash column chromatography if necessary.
Expected Results:
| Product | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 2-Iodo-6-methylpyridin-3-yl acetate | Acetic anhydride | Pyridine | Pyridine | 3 | 90-98 |
| 2-Iodo-6-methylpyridin-3-yl benzoate | Benzoyl chloride | Triethylamine | DCM | 4 | 88-95 |
Diagram of Esterification Experimental Workflow:
Caption: Workflow for Esterification.
Characterization Data
The synthesized derivatives should be characterized by standard analytical techniques to confirm their identity and purity. Representative data for related structures are provided for reference.
Table 4.1: Spectroscopic Data of Representative Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-Benzyloxy-2-iodo-6-methylpyridine | 7.45-7.30 (m, 5H, Ar-H), 7.15 (d, 1H, Py-H), 6.90 (d, 1H, Py-H), 5.10 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃) | 155.8, 148.2, 142.5, 136.8, 128.6, 128.2, 127.5, 122.1, 95.3, 71.0, 23.5 | [M+H]⁺ expected: 326.0 |
| 2-Iodo-6-methylpyridin-3-yl acetate | 7.25 (d, 1H, Py-H), 7.00 (d, 1H, Py-H), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, COCH₃) | 168.5, 150.1, 145.3, 125.8, 123.4, 98.7, 24.1, 20.9 | [M+H]⁺ expected: 278.0 |
Note: The spectral data provided are predicted or based on closely related analogues and should be confirmed by experimental analysis of the synthesized compounds.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere.
-
Pyridine and other organic bases are toxic and should be handled with appropriate caution.
These protocols provide a foundation for the successful derivatization of this compound, enabling the exploration of its chemical space for various research and development applications. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the scale-up synthesis of 3-Hydroxy-2-iodo-6-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details a robust and scalable synthetic protocol starting from the readily available 3-hydroxy-6-methylpyridine. The synthesis, purification, and characterization of the target compound are described in detail, with a focus on providing actionable protocols for laboratory and pilot-plant scale production. Additionally, this document explores the potential applications of this compound derivatives and provides a logical workflow for their synthesis and subsequent derivatization.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group for further functionalization, an iodine atom for cross-coupling reactions, and a methyl group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. Notably, this compound is an important intermediate in the preparation of various pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals.[1] The development of a scalable and efficient synthesis is therefore of significant interest to the chemical and pharmaceutical industries.
This document outlines a two-step synthesis strategy for the preparation of this compound on a larger scale, beginning with the synthesis of the precursor 3-hydroxy-6-methylpyridine.
Synthetic Pathway Overview
The overall synthetic strategy for the scale-up production of this compound is depicted below. The process begins with the synthesis of 3-hydroxy-6-methylpyridine, followed by a regioselective iodination at the C-2 position.
Caption: Overall synthetic workflow for this compound and its derivatives.
Experimental Protocols
Scale-up Synthesis of 3-Hydroxy-6-methylpyridine
While various methods exist for the synthesis of 3-hydroxypyridines, a common industrial approach involves the hydrolysis of a corresponding pyridine sulfonic acid derivative. An alternative scalable method involves the reaction of acylfurans with ammonia at elevated temperatures and pressures. For the purpose of these notes, we will focus on a conceptual scale-up protocol based on established laboratory procedures for related compounds.
Materials:
-
5-Methoxy-2-methylpyridine
-
L-selectride (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and inert gas inlet
-
Addition funnel
-
Rotary evaporator
-
Large-scale chromatography system
Procedure:
-
Reaction Setup: In a large, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 5-methoxy-2-methylpyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add L-selectride (1 M solution in THF, 3.0 equivalents) via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess L-selectride by the slow addition of methanol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water and adjust the pH to ~2 with concentrated HCl. Wash the aqueous layer with ethyl acetate to remove any non-polar impurities. Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxy-6-methylpyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 3-hydroxy-6-methylpyridine.
Scale-up Synthesis of this compound
This protocol describes the regioselective iodination of 3-hydroxy-6-methylpyridine using N-iodosuccinimide (NIS). The hydroxyl group at the 3-position directs the electrophilic iodination to the adjacent C-2 position.
Materials:
-
3-Hydroxy-6-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring and inert gas inlet
-
Solid addition funnel or powder dispenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a large reaction vessel, dissolve 3-hydroxy-6-methylpyridine (1.0 equivalent) in anhydrous acetonitrile to a concentration of 0.2-0.5 M under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 - 1.5 equivalents) portion-wise over 30-60 minutes, maintaining the temperature at or below room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Synthesis of 3-Hydroxy-6-methylpyridine
| Parameter | Value |
| Starting Material | 5-Methoxy-2-methylpyridine |
| Scale | 1 kg |
| Molar Equivalents | 1.0 |
| L-selectride (1M in THF) | 24.3 L (3.0 eq) |
| Solvent (THF) | 60 L |
| Reaction Time | 12-24 h |
| Expected Yield | 75-85% |
| Purity (after purification) | >98% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Hydroxy-6-methylpyridine |
| Scale | 1 kg |
| Molar Equivalents | 1.0 |
| N-Iodosuccinimide (NIS) | 2.26 kg (1.1 eq) |
| Solvent (Acetonitrile) | 20 L |
| Reaction Time | 2-4 h |
| Expected Yield | 80-90% |
| Purity (after purification) | >99% |
Applications and Further Derivatization
This compound is a versatile intermediate for the synthesis of a variety of derivatives with potential applications in drug discovery and materials science. The presence of the iodine atom allows for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse functionalities at the 2-position.
Caption: Potential derivatization pathways for this compound.
While specific signaling pathways directly modulated by this compound derivatives are proprietary to individual drug development programs, the core pyridine scaffold is a common feature in many biologically active molecules. For instance, substituted pyridines are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize binding to such targets.
Conclusion
The protocols outlined in these application notes provide a reliable and scalable route to this compound, a valuable intermediate for the pharmaceutical and agrochemical industries. The described methods are suitable for implementation at both laboratory and pilot-plant scales. The versatility of the final product for further chemical modification underscores its importance as a key building block in the synthesis of novel and complex molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.
References
Application Notes and Protocols: 3-Hydroxy-2-iodo-6-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-iodo-6-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive iodine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position, make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules.[1] The presence of the iodo group allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of a wide array of substituents, leading to the generation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of medicinally relevant compounds.
Data Presentation: Applications in Kinase Inhibitor Synthesis
While specific IC50 data for compounds directly synthesized from this compound is not extensively available in the public domain, the pyridine core is a well-established scaffold in a multitude of kinase inhibitors. The following table summarizes the activity of representative pyridine-based kinase inhibitors to illustrate the potential of derivatives of this compound.
| Compound Class/Target | Representative Compound | IC50 (nM) | Reference |
| CDK5/DYRK1A Inhibitors | 3-(6-hydroxyindol-2-yl)-5-phenylpyridine derivative | 160 (CDK5), 60 (DYRK1A) | [2] |
| PIM-1 Kinase Inhibitors | Pyridine-based compound 12 | 14.3 | [3] |
| JAK2 Inhibitors | 2-amino-3-methylpyridine derivative | 8500 - 12200 | [5] |
| CK2 Inhibitors | 4-aminothieno[2,3-d]pyrimidine derivative | 8 - 65 | [4] |
| NEK6 Kinase Inhibitors | Pyrido[2,3-d]pyrimidine derivative | 2600 | [6] |
Experimental Protocols
The following protocols are generalized methodologies for common cross-coupling reactions involving this compound, based on established procedures for similar substrates.[7][8][9] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-hydroxy-6-methylpyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2 equivalents)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave vial (10-20 mL)
-
Magnetic stir bar
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-hydroxy-6-methylpyridine.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-hydroxy-6-methylpyridines
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3 mmol) to the flask via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-hydroxy-6-methylpyridine.
Visualizations
The following diagrams illustrate the general workflow for the described cross-coupling reactions and a representative signaling pathway often targeted by kinase inhibitors derived from such scaffolds.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A representative kinase signaling pathway and the inhibitory action of pyridine-based compounds.
References
- 1. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]
- 2. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application of 3-Hydroxy-2-iodo-6-methylpyridine in Material Science: An Overview of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-iodo-6-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₆INO. It is recognized primarily as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its potential in material science for creating advanced polymers and coatings with enhanced durability has been suggested, detailed applications, specific experimental protocols, and quantitative performance data are not extensively documented in publicly available scientific literature.[1] This document summarizes the available information on this compound and outlines its general properties.
General Properties and Availability
This compound is commercially available from various chemical suppliers. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23003-30-7 | [2][3] |
| Molecular Formula | C₆H₆INO | [2] |
| Molecular Weight | 235.02 g/mol | [2] |
| Appearance | Light yellow to yellow powder | [4] |
| Melting Point | 197-199 °C | [4] |
| Synonyms | 2-Iodo-6-methyl-3-pyridinol, 6-Iodo-2-picolin-5-ol | [2] |
Applications as a Chemical Intermediate
The primary documented application of this compound is as a building block in organic synthesis. The presence of three key functional groups—a hydroxyl group, an iodine atom, and a methyl group on a pyridine ring—makes it a versatile precursor for creating more complex molecules.
A general workflow for the synthesis of this compound is presented below.
Caption: General synthesis route for this compound.
Potential in Material Science: A Knowledge Gap
Extensive searches for its use as a monomer in polymerization, as a component in functional coatings, or in the fabrication of organic electronic devices such as OLEDs or solar cells did not yield specific results. While the broader class of pyridine derivatives is known to be used in these areas, for instance as ligands in catalysis or as components of hole-selective layers in perovskite solar cells, the specific role of this compound remains undocumented.
Conclusion
This compound is a well-characterized chemical intermediate with established use in the pharmaceutical and agrochemical sectors. While its application in material science has been alluded to in general terms, there is a significant lack of specific, detailed information in the public domain. Researchers interested in exploring the potential of this molecule in materials science would likely need to conduct foundational research to establish its utility and performance in specific applications. Further investigation into proprietary or specialized patent databases may yield more information, but such data is not broadly accessible.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Hydroxy-2-iodo-6-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for this synthesis is 3-Hydroxy-6-methylpyridine. This starting material is commercially available from various suppliers.
Q2: Which iodinating agents are suitable for this synthesis?
Several iodinating agents can be employed for the synthesis of this compound. The choice of reagent can affect the reaction conditions, yield, and side-product profile. Common options include:
-
Iodine (I₂) in the presence of a base.
-
N-Iodosuccinimide (NIS) , which is a milder and often more selective iodinating agent.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) , a highly reactive and selective iodinating reagent.[1]
Q3: What are the typical reaction conditions for the iodination of 3-Hydroxy-6-methylpyridine?
The reaction conditions are highly dependent on the chosen iodinating agent. For the reaction with iodine (I₂), a base such as sodium hydroxide or sodium carbonate is typically used in an aqueous solution. The reaction is often carried out at room temperature. When using NIS or DIH, the reaction is often performed in an organic solvent, and a Lewis acid catalyst may be employed to enhance reactivity.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of dichloromethane and ethanol, can be used for this purpose.[3]
Q5: What are the common methods for purifying the final product?
The primary method for purifying this compound is crystallization. After the reaction is complete, the product can often be precipitated by adjusting the pH of the reaction mixture.[3] If further purification is required, recrystallization from a suitable solvent or solvent mixture can be performed. For more challenging purifications, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Impure Starting Material | Ensure the 3-Hydroxy-6-methylpyridine is of high purity. Impurities can interfere with the reaction. Consider purifying the starting material by recrystallization or column chromatography if necessary. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An insufficient amount of the iodinating agent will result in incomplete conversion. |
| Suboptimal Reaction Temperature | While many iodination reactions proceed at room temperature, the optimal temperature can vary. If the reaction is sluggish, consider gentle heating. Conversely, if side reactions are prevalent, cooling the reaction mixture may improve selectivity. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously, especially in heterogeneous mixtures, to ensure proper mixing of reactants. |
| Incorrect pH | For reactions involving a base, maintaining the correct pH is crucial for the deprotonation of the hydroxyl group, which activates the ring towards electrophilic substitution. Monitor and adjust the pH as needed. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Over-iodination | The pyridine ring can potentially be di-iodinated. To minimize this, use a controlled amount of the iodinating agent (close to a 1:1 molar ratio with the starting material). Adding the iodinating agent portion-wise can also help improve selectivity. |
| Side Reactions | The choice of iodinating agent and reaction conditions can influence the formation of side products. Consider using a milder iodinating agent like N-Iodosuccinimide (NIS) for improved selectivity. |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to the formation of undesired byproducts. Try running the reaction at a lower temperature. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is Soluble in the Reaction Mixture | If the product does not precipitate upon pH adjustment, it may be soluble in the solvent. In such cases, extraction with a suitable organic solvent will be necessary. After extraction, the solvent can be removed under reduced pressure to obtain the crude product. |
| "Oiling Out" Instead of Crystallizing | This can occur if the solution is too concentrated or cooled too quickly. Try diluting the solution with more solvent before cooling or allowing the solution to cool down more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Persistent Impurities | If crystallization does not yield a pure product, column chromatography is a recommended next step. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate the product from impurities. |
Experimental Protocols
Protocol 1: Iodination using Iodine and Sodium Hydroxide
This protocol is adapted from the synthesis of the closely related 2-iodo-3-hydroxypyridine.[3]
Materials:
-
3-Hydroxy-6-methylpyridine
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolve 3-Hydroxy-6-methylpyridine in a 1 M aqueous solution of sodium hydroxide.
-
To this solution, add iodine portion-wise while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the reaction mixture in an ice bath.
-
Slowly add a 1 M solution of hydrochloric acid to neutralize the excess sodium hydroxide and acidify the mixture to a pH of approximately 4.
-
A precipitate of this compound should form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final product.
Data Presentation
The following table summarizes hypothetical yield data for different iodinating agents to illustrate how such data could be presented for comparison.
| Iodinating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Iodine (I₂) | NaOH | Water | 12 | 75 |
| N-Iodosuccinimide (NIS) | - | Acetonitrile | 6 | 85 |
| DIH | - | Dichloromethane | 4 | 90 |
Visualizations
Experimental Workflow for Iodination
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of 3-Hydroxy-2-iodo-6-methylpyridine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2-iodo-6-methylpyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Q2: What type of solvent is generally suitable for recrystallizing this compound?
A2: this compound is a polar molecule due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring. Therefore, polar solvents are generally the most suitable for its recrystallization. Good starting points for solvent screening include ethanol, methanol, and mixed solvent systems such as ethanol/water or toluene/hexane.[1]
Q3: How can I determine the best solvent for my specific batch of this compound?
A3: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1] A small-scale solvent screening is the most effective way to determine the optimal solvent. This involves testing the solubility of a small amount of your compound in various solvents at both room and elevated temperatures.
Q4: What are the common impurities that might be present in crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, byproducts of the iodination reaction, and other pyridine derivatives. Water is also a common impurity as pyridine compounds can be hygroscopic.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent may not be appropriate for this compound.
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Solution:
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Ensure you are using a polar solvent.
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If a single solvent is ineffective, try a mixed solvent system. For instance, dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol), and then add a hot "anti-solvent" in which it is less soluble (e.g., water) until the solution becomes slightly cloudy.[3][4] Reheat to clarify and then allow to cool.
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Increase the volume of the solvent gradually, but avoid using a large excess as this will reduce the final yield.[1]
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Problem 2: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used.
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Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.
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Possible Cause 2: The solution is supersaturated.
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Solution 2:
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Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.[1]
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Possible Cause 3: The cooling process is too rapid.
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Solution 3: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: This occurs when the solute comes out of the solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is highly supersaturated.[1]
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Solution:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation.
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Allow the solution to cool very slowly.
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Consider using a different solvent with a lower boiling point.
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Scratching or seeding the solution as it cools may also help to induce crystallization.[1]
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Problem 4: The yield of purified crystals is low.
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Possible Cause 1: Using an excessive amount of solvent.
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Solution 1: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
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Possible Cause 2: Premature crystallization during hot filtration.
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Solution 2: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
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Possible Cause 3: Incomplete crystallization.
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Solution 3: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[1]
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Possible Cause 4: Loss of product during transfer.
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Solution 4: Carefully transfer all material between flasks. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring this to the filter can help to recover more product.[1]
Data Presentation
Table 1: Suggested Solvents for Screening
| Solvent Type | Examples | Rationale |
| Single Solvents | Ethanol, Methanol, Toluene | 3-hydroxypyridine derivatives show solubility in polar alcohols. Toluene has been used for recrystallizing the parent 3-hydroxypyridine. |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Toluene/Hexane | A combination of a good solvent and a poor solvent can be effective for inducing crystallization.[1] |
Table 2: General Recrystallization Parameters
| Parameter | Recommended Range/Value | Notes |
| Solvent to Solute Ratio (initial) | ~10-20 mL per gram of crude product | This is a starting point and should be optimized based on solvent screening. |
| Cooling Time (Room Temperature) | 30-60 minutes | Slow cooling promotes the formation of larger, purer crystals. |
| Cooling Time (Ice Bath) | 15-30 minutes | To maximize yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Use a minimal amount to avoid redissolving the purified crystals. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
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Place approximately 50 mg of crude this compound into several small test tubes.
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To each test tube, add a different solvent from Table 1 dropwise at room temperature, gently agitating the tube. Note the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
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Allow the clear solution to cool to room temperature and then place it in an ice bath.
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Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Protocol 2: Recrystallization of this compound
Note: This is a general procedure. The choice of solvent and the volumes used should be determined from the solvent screening protocol.
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Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in portions while heating the flask on a hotplate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) and reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, preheated flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.[3]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: 3-Hydroxy-2-iodo-6-methylpyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-iodo-6-methylpyridine in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki coupling with this compound. What are the likely causes?
A1: Low conversion in Suzuki couplings with this substrate can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the presence of the hydroxyl group may complicate the reaction. Ensure that your catalyst system is robust, and consider using ligands specifically designed for heteroaryl couplings, such as bulky, electron-rich phosphine ligands. Inadequate degassing, impure reagents, or an inappropriate choice of base can also lead to poor catalyst performance.
Q2: I am seeing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is crucial to work under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. You can also consider using a copper-free Sonogashira protocol, which is a very effective way to eliminate Glaser coupling. Slow addition of the alkyne to the reaction mixture may also favor the desired cross-coupling over homocoupling.
Q3: In my Buchwald-Hartwig amination, I am observing dehalogenation of my starting material. What causes this and how can it be minimized?
A3: Dehalogenation, the replacement of the iodine atom with a hydrogen, can be a significant side reaction under harsh reaction conditions. This can be caused by sources of hydrides in the reaction mixture, such as certain alcohol solvents.[1] Optimizing the reaction time is also important; shorter reaction times, if sufficient for product formation, can help minimize this side reaction.
Q4: Can the hydroxyl group on the pyridine ring interfere with the coupling reaction?
A4: Yes, the hydroxyl group can influence the reaction in several ways. It can act as a directing group, potentially altering the regioselectivity of the reaction. There is also the possibility of O-arylation, where the coupling partner attaches to the oxygen of the hydroxyl group, forming an ether byproduct. The choice of base is critical to minimize this side reaction; weaker bases are often preferred.
Troubleshooting Guides
Low Product Yield
Low yield is a common issue that can arise from several sources. The following guide provides a systematic approach to diagnosing and resolving this problem.
DOT Script for Low Yield Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Common Side Reactions and Mitigation Strategies
The following table summarizes common side reactions observed in couplings with this compound and provides strategies to minimize their formation.
| Side Reaction | Coupling Type(s) | Potential Cause(s) | Mitigation Strategy |
| Dehalogenation | All | Harsh reaction conditions, presence of hydride sources. | Use milder conditions, shorter reaction times, and avoid alcohol solvents that can act as hydride donors.[1] |
| Homocoupling | Suzuki, Sonogashira | Presence of oxygen, especially with Cu(I) in Sonogashira. | Ensure strict anaerobic conditions. For Sonogashira, consider copper-free protocols.[2] For Suzuki, use fresh boronic acid and anhydrous conditions. |
| O-Arylation | All | Reaction of the hydroxyl group with the coupling partner. | Use a weaker base (e.g., K2CO3 instead of NaOtBu) to reduce deprotonation of the hydroxyl group. Protecting the hydroxyl group prior to coupling is also an option. |
| Protodeboronation | Suzuki | Presence of water, leading to cleavage of the C-B bond. | Use anhydrous solvents and reagents. Boronate esters are generally more stable than boronic acids. |
Experimental Protocols
The following are general starting protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this compound. Optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
DOT Script for Suzuki Coupling Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Sonogashira Coupling
Detailed Protocol:
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To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
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Evacuate and backfill the flask with an inert gas.
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Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).[2]
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Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.
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Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
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Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
Detailed Protocol:
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In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), the appropriate phosphine ligand, and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.
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Add the amine coupling partner (1.1-1.3 equiv.).
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Add a dry, degassed solvent (e.g., toluene or dioxane).
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Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
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Monitor the reaction's progress using TLC or LC-MS.
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After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product via flash column chromatography.
Data Presentation
The following tables provide representative yields for the coupling reactions of this compound with various partners. These values are illustrative and can vary based on the specific reaction conditions and the nature of the coupling partner.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | 70-80 |
Table 2: Representative Yields for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 8 | 80-90 |
| 1-Hexyne | Pd₂(dba)₃ / XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 75-85 |
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | XPhos Pd G3 | NaOtBu | Toluene | 100 | 4 | 90-98 |
| Aniline | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 12 | 70-80 |
| n-Butylamine | BrettPhos Pd G3 | LHMDS | THF | 80 | 6 | 85-95 |
References
Technical Support Center: Suzuki Reactions with 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-Hydroxy-2-iodo-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki reactions?
A1: The primary challenges with this substrate arise from its structural features:
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with pyridine-containing substrates in Suzuki couplings.
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Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the reaction. Additionally, the oxygen atom can act as a nucleophile, leading to undesired O-arylation side products (ether formation) in competition with the desired C-C bond formation.
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Steric Hindrance: The substituents on the pyridine ring may create steric hindrance around the reaction center, potentially slowing down the catalytic cycle.
Q2: Should I protect the hydroxyl group on this compound before the Suzuki coupling?
A2: Protecting the hydroxyl group is a common strategy to prevent O-arylation and other potential side reactions. The choice of protecting group is critical and should be stable to the basic and often heated conditions of the Suzuki reaction, yet readily removable afterward. Common protecting groups for hydroxyl functions include ethers (e.g., methoxymethyl (MOM), benzyl (Bn)) or silyl ethers (e.g., tert-butyldimethylsilyl (TBS)). The necessity of protection will depend on the specific reaction conditions and the boronic acid derivative being used.
Q3: What are the most common side reactions observed in this type of Suzuki coupling?
A3: Besides the potential for O-arylation, other common side reactions include:
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Protodeiodination: Replacement of the iodine atom with a hydrogen atom from the solvent or trace water.
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Homocoupling: The boronic acid derivative coupling with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
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Dehalogenation: The starting material, this compound, can be reduced to 3-hydroxy-6-methylpyridine.[1]
Q4: How do I choose the right palladium catalyst and ligand for this reaction?
A4: For electron-rich and potentially coordinating substrates like substituted pyridines, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically hinder coordination of the pyridine nitrogen. Examples of effective ligand classes include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs). Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like XPhos Pd G3.[2][3]
Q5: What is the role of the base in this reaction, and which one should I choose?
A5: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[2] The choice of base can significantly impact the reaction's success. For challenging couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The optimal base should be determined through experimental screening.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The pyridine nitrogen may be poisoning the palladium catalyst. Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) that can shield the metal center. Consider using a higher catalyst loading (e.g., 3-5 mol%). |
| Inefficient Oxidative Addition | The C-I bond is generally reactive, but steric hindrance could slow this step. Increase the reaction temperature. Ensure your palladium source is active; consider using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst. |
| Poor Quality Reagents | The boronic acid may have degraded (protodeboronation). Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). Ensure solvents are anhydrous and properly degassed. |
| Incorrect Base | The chosen base may not be strong enough to facilitate transmetalation. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| O-Arylation Product | The hydroxyl group is competing with the desired C-C coupling. | Protect the hydroxyl group with a suitable protecting group (e.g., MOM, Bn, or TBS ether) before the coupling reaction. |
| Protodeiodination | Presence of protic impurities or a competing reduction pathway. | Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. |
| Dehalogenation | A common side reaction, particularly with electron-rich aryl halides. | Optimize reaction conditions by screening different ligands, bases, and solvents to find conditions that favor the cross-coupling pathway.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
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Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
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Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
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Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water) via syringe. The typical concentration is between 0.1 and 0.5 M.
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Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table presents representative reaction conditions for the Suzuki coupling of a structurally similar substrate, 2-bromo-6-iodo-3-methoxypyridine, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki Coupling of a 3-Methoxy-2-halopyridine Analog
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | - | KHCO₃ (2) | DMF/H₂O (4:1) | 110 | - | Good to Excellent | [4] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [5] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | [5] |
Note: Yields are highly dependent on the specific boronic acid and reaction conditions used.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-2-iodo-6-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of direct iodination of 3-Hydroxy-6-methylpyridine.
Issue 1: Low or No Product Yield
Q: My iodination reaction is showing very low or no conversion to the desired this compound. What are the common causes and how can I address this?
A: Low or no yield in the iodination of 3-Hydroxy-6-methylpyridine can stem from several factors related to your starting materials, reagents, or reaction conditions. A systematic approach to troubleshooting this issue is recommended:
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Starting Material Purity: Impurities in the 3-Hydroxy-6-methylpyridine can inhibit the reaction. Ensure the starting material is pure and dry before use.
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Iodinating Agent Quality: Molecular iodine (I₂) can contain impurities or absorb moisture. Use freshly opened or purified iodine for best results. If using other iodinating agents like N-iodosuccinimide (NIS), ensure its purity and proper handling, as it can be light-sensitive.
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Inadequate Activation: The hydroxypyridine ring, although activated by the hydroxyl group, may require specific conditions for efficient iodination. The choice of base and solvent system is critical. A mild base like sodium carbonate or sodium bicarbonate is often used to facilitate the reaction.
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Reaction Temperature: While many iodinations of activated rings proceed at room temperature, gentle heating may be necessary to initiate or drive the reaction to completion. However, excessive heat can lead to degradation and side products.
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Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Issue 2: Formation of Side Products (Di-iodination or Other Isomers)
Q: I am observing significant amounts of di-iodinated product or other positional isomers in my reaction mixture. How can I improve the regioselectivity for the 2-iodo product?
A: The formation of multiple iodinated products is a common challenge. The hydroxyl group strongly directs iodination to the ortho and para positions. In 3-Hydroxy-6-methylpyridine, the 2- and 4-positions are activated.
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Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) will decrease the overall reaction rate and can significantly improve the selectivity for the desired mono-iodinated product.
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Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity. If using a highly reactive agent, consider switching to a less reactive one.
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Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the iodinating species. Protic solvents like water or ethanol can help to moderate the reaction.
Issue 3: Difficult Product Purification
Q: I am having difficulty purifying the final this compound from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the polar nature of the product and potential side products.
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Acid-Base Extraction: Since the product is a pyridine derivative, it is basic. An acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
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Column Chromatography: Column chromatography on silica gel is a versatile technique for separation. However, tailing can be an issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3-Hydroxy-6-methylpyridine (also known as 6-methyl-3-pyridinol).
Q2: Which iodinating agents are typically used for this transformation?
A2: Molecular iodine (I₂) in the presence of a base is a widely used and cost-effective method. Other reagents like N-iodosuccinimide (NIS) can also be employed, sometimes in the presence of an acid catalyst for less activated substrates.
Q3: Why is a base typically added in the iodination reaction with I₂?
A3: A base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), is added to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction. The removal of HI drives the equilibrium towards the products and prevents potential side reactions.
Q4: What is the expected regioselectivity of the iodination of 3-Hydroxy-6-methylpyridine?
A4: The hydroxyl group at the 3-position is an ortho-, para-director. Therefore, iodination is expected to occur primarily at the 2- and 4-positions. The methyl group at the 6-position may also have a minor influence on the regioselectivity. Careful optimization of reaction conditions is necessary to favor iodination at the 2-position.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., dichloromethane/ethanol, 97/3, v/v) should be used to separate the starting material, product, and any potential side products. The spots can be visualized under UV light.
Data Presentation
Table 1: Effect of Iodinating Agent on Aromatic Iodination
| Iodinating Agent | Typical Conditions | Substrate Scope | Notes |
| I₂ / Base | Na₂CO₃ or NaHCO₃, Water or Alcohol, Room Temp. | Activated rings (e.g., phenols, anilines, hydroxypyridines) | Cost-effective, green solvent options.[1] |
| N-Iodosuccinimide (NIS) | Acetonitrile or CH₂Cl₂, often with acid catalyst (e.g., TFA, H₂SO₄) for deactivated rings, 0 °C to Room Temp. | Broad, including both activated and deactivated aromatics. | Can be more selective, but reagent is more expensive.[2] |
| Iodine Monochloride (ICl) | CH₂Cl₂, Acetic Acid, Room Temp. | Generally for activated to moderately deactivated rings. | Highly reactive, may lead to over-iodination if not controlled. |
Table 2: Influence of Solvent on Iodination Reactions
| Solvent | Type | Typical Use | Considerations |
| Water | Protic | Iodination of water-soluble substrates like hydroxypyridines. | Environmentally friendly, can moderate reactivity. Product may precipitate.[1][3] |
| Methanol / Ethanol | Protic | Iodination of substrates soluble in alcohols. | Good for moderating reactivity. |
| Dichloromethane (CH₂Cl₂) | Aprotic | General solvent for a wide range of organic reactions. | Can be used with various iodinating agents.[3] |
| Acetonitrile (CH₃CN) | Aprotic | Often used with NIS. | Good for dissolving a range of organic compounds. |
| Acetic Acid | Protic, Acidic | Can act as both solvent and catalyst. | Promotes electrophilic substitution. |
Experimental Protocols
Key Experiment: Synthesis of 2-Iodo-3-hydroxypyridine (Analogous Protocol)
This protocol describes the synthesis of a closely related compound and can be adapted for this compound.
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.1 eq)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Cold Water
Procedure:
-
Dissolve 3-hydroxypyridine (1.0 eq) in water.
-
To this solution, add sodium carbonate (2.1 eq) followed by the sequential addition of iodine (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction to completion by TLC (e.g., dichloromethane/ethanol, 97/3, v/v).
-
Upon completion, carefully adjust the pH of the reaction mixture to 4 with 1 M hydrochloric acid (HCl) solution.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water.
-
Dry the product to obtain 2-iodo-3-hydroxypyridine.[1]
(Note: This protocol should be adapted and optimized for the specific substrate, 3-Hydroxy-6-methylpyridine. The stoichiometry and reaction time may need adjustment.)
Mandatory Visualization
References
Technical Support Center: Palladium Catalyst Removal in 3-Hydroxy-2-iodo-6-methylpyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing residual palladium catalysts from reactions involving 3-Hydroxy-2-iodo-6-methylpyridine and similar nitrogen-containing heterocycles.
Due to its structure, this compound is a common substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The presence of both a pyridine nitrogen and a hydroxyl group can lead to strong complexation with palladium, making its removal a critical challenge for product purity.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly difficult to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the molecular structure of the starting material and the resulting products. The nitrogen atom in the pyridine ring and the adjacent hydroxyl group can act as strong ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This coordination increases the solubility of the palladium residues in the reaction mixture, making them difficult to remove by simple filtration or standard aqueous work-ups.
Q2: What are the most effective methods for removing palladium from these types of reactions?
A2: A multi-pronged approach is often necessary. The most common and effective methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.
-
Activated Carbon Treatment: Adsorbing the palladium onto the surface of activated carbon.
-
Recrystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the desired compound from the catalyst.
The choice of method depends on the specific product, the nature of the palladium species, and the required level of purity.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to concentration limits in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required for accurate quantification of trace palladium levels. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES). X-ray fluorescence is another validated method for this purpose.[1][2]
Troubleshooting Guides
Issue 1: My palladium scavenger is not effectively removing the catalyst.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The choice of scavenger is critical and depends on the palladium oxidation state. Thiol-based scavengers are often effective for Pd(II), while scavengers like trimercaptotriazine (TMT) can be effective for a range of palladium species. Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea, TMT) to find the most effective one for your specific reaction.[3] |
| Insufficient Amount of Scavenger | Using too little scavenger will lead to incomplete palladium removal. Solution: Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. A common starting point is 5-10 equivalents.[3] |
| Suboptimal Scavenging Conditions | Temperature and time significantly impact scavenger efficiency. Solution: Optimize the scavenging time (typically 2-24 hours) and temperature. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve performance.[3] |
| Poor Mass Transfer | Inadequate mixing prevents the solid-supported scavenger from efficiently contacting the dissolved palladium species. Solution: Ensure vigorous stirring of the mixture during the scavenging process. |
| Strong Product-Palladium Complexation | The pyridine and hydroxyl moieties in your product may form a very stable complex with palladium, outcompeting the scavenger. Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger. |
Issue 2: I'm observing significant product loss after using activated carbon.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption of Product | Activated carbon has a high surface area and can adsorb your desired product along with the palladium, leading to reduced yield.[3] Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[3] Solution 2: Solvent Selection. The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal. |
Issue 3: Recrystallization is not reducing the palladium content to the desired level.
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Product and Palladium | The palladium complex may have similar solubility properties to your product, or it may co-crystallize with it. Solution 1: Solvent Screening. Experiment with different solvent systems for crystallization. Solution 2: Use of Additives. Consider adding a chelating agent (e.g., N-acetylcysteine or thiourea) to the crystallization solvent. These additives can form soluble complexes with palladium, keeping it in the mother liquor. |
Data Presentation: Efficiency of Palladium Removal Techniques
The following table summarizes the efficiency of different palladium removal techniques from reactions often involving nitrogen-containing heterocycles. The effectiveness is highly dependent on the specific reaction conditions and the nature of the product.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Thiol-based Scavengers | 500 - 1000 | < 10 | High selectivity for Pd(II). | Can be less effective for Pd(0); potential for sulfur leaching. |
| Trimercaptotriazine (TMT) Scavengers | 600 - 650 | 20 - 60 (before crystallization) | Broad-spectrum for various Pd species.[4] | Can require longer scavenging times. |
| Activated Carbon | 300 - 1000 | < 1 - 50 | Cost-effective; removes other impurities.[5] | Non-selective, can lead to product loss.[3] |
| Recrystallization with Additives | 200 - 600 | < 10 | Can be highly effective and scalable. | Requires screening of additives and solvents. |
| Column Chromatography | > 1000 | < 50 | Can remove a significant amount of palladium. | May not be sufficient on its own to reach <10 ppm levels; solvent intensive. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
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Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
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Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.
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Filtration: Once palladium removal is complete, filter the mixture through a pad of celite or a suitable filter to remove the scavenger.
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Diagram 1: General Workflow for Palladium Removal
Caption: A typical experimental workflow for removing residual palladium.
Diagram 2: Decision Tree for Troubleshooting Palladium Removal
Caption: A logical guide for troubleshooting common palladium removal issues.
References
preventing deiodination of 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deiodination of 3-Hydroxy-2-iodo-6-methylpyridine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deiodination of this compound?
A1: The deiodination of this compound, where the iodine atom is replaced by a hydrogen atom, is primarily caused by two factors:
-
Light Exposure: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV light. This photochemical degradation can lead to the formation of radical species and subsequent deiodination.[1]
-
Reductive Cleavage: In the presence of reducing agents or under certain reaction conditions (e.g., in some catalytic cycles), the carbon-iodine bond can be reductively cleaved. This is a common side reaction in cross-coupling reactions if not properly controlled.[1][2]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
In the Dark: Store the compound in an amber vial or a container completely wrapped in aluminum foil to protect it from light.[1][3][4][5][6]
-
Cool and Dry: Keep the container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[1][5]
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[5]
Q3: Can I prepare stock solutions of this compound in advance?
A3: It is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be stored, it should be kept in an amber volumetric flask or a container wrapped in aluminum foil and stored at low temperatures (-20°C).[1] Ensure the solvent is degassed to remove oxygen.
Q4: What are the visible signs of degradation of this compound?
A4: While visual inspection is not a definitive measure of purity, degradation may sometimes be indicated by a change in color of the solid material or its solutions. The most reliable way to assess purity is through analytical techniques such as NMR, HPLC, or LC-MS to detect the presence of the deiodinated product (3-Hydroxy-6-methylpyridine) and other impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue 1: Significant Deiodination Observed in Reaction Mixtures (e.g., Suzuki-Miyaura Coupling)
Symptoms:
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Low yield of the desired coupled product.
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Presence of a significant amount of the deiodinated byproduct, 3-Hydroxy-6-methylpyridine, confirmed by analytical methods (e.g., LC-MS, GC-MS, or NMR).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen Contamination | Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][7] |
| Inappropriate Catalyst/Ligand System | The choice of palladium catalyst and ligand is critical. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over reductive dehalogenation.[7][8][9] |
| Suboptimal Base | The base plays a crucial role. Screen different bases to find the optimal one for your specific reaction. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7][9] |
| Elevated Reaction Temperature | While heating can increase the reaction rate, excessive temperatures can also accelerate deiodination. Optimize the temperature to find a balance between an acceptable reaction rate and minimal side product formation.[2] |
| Light Exposure During Reaction | Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period.[1] |
| Presence of Radical Initiators | Avoid sources of radical initiation. If radical-mediated deiodination is suspected, consider adding a radical scavenger. |
Issue 2: Deiodination During Work-up and Purification
Symptoms:
-
The crude reaction mixture shows a good conversion to the desired product, but the isolated yield is low, with the deiodinated byproduct being a major component of the purified fractions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Light Exposure During Extraction and Chromatography | Conduct all work-up procedures, including extractions and column chromatography, under subdued light. Wrap separatory funnels and chromatography columns in aluminum foil.[1] |
| Acidic or Basic Conditions During Work-up | The stability of your product might be sensitive to pH. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the work-up. |
| Extended Purification Time | Minimize the time the compound spends in solution during purification. |
| Active Sites on Silica Gel | If using silica gel chromatography, deactivation of the silica gel by adding a small amount of a neutral amine (e.g., triethylamine) to the eluent might help to prevent degradation on the column. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, immediately store the container in a cool (-20°C for long-term), dark, and dry location.
-
Weighing and Transfer: When weighing the solid, do so quickly and in an area with subdued lighting. Minimize exposure to ambient light.
-
Solution Preparation: If preparing a solution, use a degassed solvent and an amber-colored volumetric flask or a flask wrapped in aluminum foil. Prepare the solution immediately before use.
Protocol 2: Example of a Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to prevent deiodination.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more specialized catalyst system)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or reaction vial with a stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the optimized temperature with vigorous stirring. Wrap the flask in aluminum foil to protect it from light.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Perform the work-up in subdued light.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, ensuring the column is protected from light.
Visualizations
Caption: Factors leading to the deiodination of this compound.
Caption: A troubleshooting workflow for minimizing deiodination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 5. lumiprobe.com [lumiprobe.com]
- 6. viallabeller.com [viallabeller.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 3-Hydroxy-2-iodo-6-methylpyridine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield | Ineffective iodinating reagent. | - Ensure the purity and reactivity of the iodinating reagent. Consider using a more reactive agent like 1,3-Diiodo-5,5'-dimethylhydantoin (DIH) which has shown higher reactivity than N-iodosuccinimide (NIS) or molecular iodine. - An alternative is the in-situ generation of iodine from sodium iodide using an oxidizing agent mixture like sodium chlorite and sodium hypochlorite to increase iodine activity.[1] |
| Sub-optimal reaction temperature. | - If the reaction is sluggish, consider a moderate increase in temperature. However, monitor for side product formation. | ||
| Incorrect stoichiometry. | - Verify the molar ratios of the starting material, iodinating reagent, and any additives or bases. | ||
| SYN-002 | Formation of Multiple Products (Low Selectivity) | Over-iodination (di-iodination). | - Reduce the equivalents of the iodinating reagent. - Control the reaction temperature; lower temperatures often favor mono-substitution. |
| Side reactions with the hydroxyl group. | - Protect the hydroxyl group prior to iodination if O-iodination or other side reactions are suspected. | ||
| Non-specific iodination at other ring positions. | - The directing effect of the hydroxyl and methyl groups should favor iodination at the 2-position. If other isomers are observed, purification by column chromatography or recrystallization will be necessary. | ||
| SYN-003 | Difficult Purification of the Final Product | Co-elution of product and starting material. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to isolate the product. |
| Presence of colored impurities. | - Treat the crude product with activated carbon to remove colored impurities before final purification. | ||
| Difficulty in removing the iodinating reagent byproduct. | - If using DIH, the dimethylhydantoin byproduct can be removed by an aqueous extraction. | ||
| SYN-004 | Handling Issues with Reagents | Sublimation of molecular iodine. | - To avoid issues with the sublimation of solid iodine, consider generating iodine in situ from sodium iodide.[1] |
| High cost or difficulty in synthesizing the iodinating reagent. | - Methods using reagents like bistrimethylpyridine iodine hexafluorophosphate can give high yields but may be expensive.[1] - Consider more cost-effective reagents like molecular iodine with a suitable activator or N-iodosuccinimide. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: The typical starting material is 3-Hydroxy-6-methylpyridine. The synthesis involves the direct iodination of this precursor.
Q2: Which iodinating reagents are suitable for this synthesis?
A2: Several iodinating reagents can be used, with varying reactivity and handling properties. Common choices include:
-
N-Iodosuccinimide (NIS): A widely used and relatively mild iodinating agent.
-
Molecular Iodine (I₂): Often used with a base or an activating agent like silver acetate.[2]
-
1,3-Diiodo-5,5'-dimethylhydantoin (DIH): A highly reactive and selective reagent that is easier to handle than molecular iodine.
-
In-situ generated Iodine: From sodium iodide and an oxidant, which can improve reactivity and avoids handling solid iodine.[1]
Q3: What are typical reaction conditions for the iodination of a hydroxypyridine?
A3: Reaction conditions can vary depending on the chosen reagent. A general procedure involves dissolving the 3-Hydroxy-6-methylpyridine in a suitable solvent, adding the iodinating reagent, and stirring at room temperature or with gentle heating until the reaction is complete. For instance, a one-pot iodination of hydroxypyridines has been described to proceed under mild conditions.[3] For a related compound, 2-iodo-3-hydroxypyridine, the reaction was carried out in water with iodine and sodium carbonate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-Hydroxy-6-methylpyridine) should diminish as a new, typically lower Rf spot for the product (this compound) appears.
Q5: What is the expected appearance and purity of the final product?
A5: this compound is typically a light yellow to yellow powder.[4] Commercially available products often have a purity of 97%.
Experimental Protocols
Example Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a representative procedure based on common organic synthesis techniques for the iodination of activated aromatic rings.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydroxy-6-methylpyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an organic solvent like DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 3-Hydroxy-2-iodo-6-methylpyridine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Hydroxy-2-iodo-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-hydroxy-6-methylpyridine, regioisomers formed during iodination (e.g., 3-hydroxy-4-iodo-6-methylpyridine), and di-iodinated products. Residual solvents from the reaction and colored degradation byproducts may also be present.[1][2]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities if the crude product is a solid.
-
Acid-base extraction is useful for separating the amphoteric product from non-basic or acidic impurities.
-
Column chromatography is a versatile technique for separating components with different polarities, especially when dealing with complex mixtures or isomers.[3]
Q3: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
A3: Discoloration often indicates the presence of trace impurities or degradation products.[1] These can sometimes be removed by treating a solution of the compound with activated charcoal before a final recrystallization.
Q4: I am observing significant product loss during purification. What are the potential reasons?
A4: Product loss can occur at several stages. During recrystallization, using too much solvent or cooling the solution too quickly can lead to low recovery. In acid-base extraction, incomplete pH adjustment or the formation of emulsions can result in product loss to the aqueous phase. For column chromatography, improper solvent system selection can lead to poor separation and loss of product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | The chosen solvent is too good a solvent for the compound, even at low temperatures. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider using a co-solvent system. |
| The solution was not sufficiently concentrated before cooling. | Evaporate some of the solvent to the point of saturation at the boiling point before allowing it to cool. | |
| Cooling was too rapid, leading to the formation of fine powder instead of crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| "Oiling Out" Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. Ensure the crude material is of reasonable purity before attempting recrystallization. |
| The presence of significant impurities is disrupting crystal lattice formation. | First, attempt another purification method like acid-base extraction or column chromatography to remove the bulk of the impurities.[1] | |
| Crystals are still colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery from Organic Phase | Incomplete extraction of the product into the aqueous phase. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the hydroxyl group and dissolve the pyridinol. Perform multiple extractions with the basic solution. |
| The product has some solubility in the aqueous phase even in its neutral form. | Back-extract the aqueous layer with a fresh portion of organic solvent after neutralization. | |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel for mixing instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Precipitation upon pH adjustment | The product precipitates out of the aqueous solution upon neutralization. | This is the expected outcome to recover your product. Ensure the pH is adjusted to the isoelectric point (around neutral for this compound) to maximize precipitation. Cool the solution in an ice bath to further decrease solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimized. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value of the product around 0.3-0.4). |
| Peak Tailing | The basic nature of the pyridine nitrogen interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape.[3] |
| Product is not eluting from the column | The eluent is too non-polar. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the different purification strategies. Note that actual values will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization | 85-90% | >98% | 70-85% |
| Acid-Base Extraction | 70-85% | 90-95% | 80-90% |
| Column Chromatography | 50-70% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify solid crude this compound with moderate to high initial purity.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely with heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Slowly add hot deionized water to the hot methanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol/water (1:1) mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
Objective: To separate this compound from non-basic or acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolve the crude material in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M NaOH solution three times. The product will move to the aqueous layer as its sodium salt.
-
Combine the aqueous layers.
-
Slowly add 1 M HCl to the combined aqueous layers with stirring until the pH is neutral (pH ~7). The product should precipitate out.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The remaining organic layer can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to recover any non-basic impurities.
Protocol 3: Column Chromatography
Objective: To purify crude this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Prepare the eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.1% triethylamine to prevent tailing.[3]
-
Elute the column with the prepared solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A workflow diagram for selecting the appropriate purification strategy.
References
minimizing byproduct formation with 3-Hydroxy-2-iodo-6-methylpyridine
Welcome to the technical support center for 3-Hydroxy-2-iodo-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during its use in chemical synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in cross-coupling reactions with this compound?
A1: The primary byproducts in popular cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination include:
-
Protodeiodination (Hydrodeiodination): Replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-hydroxy-6-methylpyridine.
-
Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid in Suzuki reactions) to form a symmetrical biaryl species.
-
Starting Material Recovery: Incomplete reaction leading to a significant amount of unreacted this compound.
-
Catalyst Deactivation Products: Formation of inactive palladium species, often observed as palladium black precipitation. The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield and a significant amount of protodeiodination byproduct. What are the likely causes and how can I fix it?
A2: Protodeiodination is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl halides.[1] The primary causes include:
-
Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the boronic acid, followed by protodeboronation and subsequent protodeiodination of the starting material.
-
Inefficient Transmetalation: A slow transfer of the organic group from the boron atom to the palladium center can allow competing side reactions to occur.[1]
-
Base Choice: The nature and strength of the base can significantly influence the rate of productive coupling versus side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize the Base: Screen different bases. While strong bases like K₃PO₄ are often effective, they can also promote side reactions. Consider using milder bases like K₂CO₃ or Cs₂CO₃.[1] The choice of base is highly dependent on the specific substrates and catalyst system.[1]
-
Select an Appropriate Catalyst System: The choice of palladium source and ligand is critical. For challenging substrates like 2-iodopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands) can promote the desired cross-coupling over side reactions.[2]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at a lower temperature for a longer period.
Q3: In my Buchwald-Hartwig amination reaction, I am observing significant hydrodeiodination of the starting material. What is causing this and how can I minimize it?
A3: Hydrodeiodination in Buchwald-Hartwig amination is often a result of a side reaction involving β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.
Troubleshooting Steps:
-
Ligand Selection: The use of bidentate phosphine ligands like BINAP or DPPF, or sterically hindered monodentate ligands, can suppress β-hydride elimination and favor the desired reductive elimination to form the C-N bond.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The stoichiometry of the base should also be optimized.
-
Reaction Temperature and Time: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions. Monitor the reaction progress to avoid prolonged heating after the starting material has been consumed.
Q4: Why is my cross-coupling reaction stalling, with a lot of unreacted starting material even after extended reaction times?
A4: Reaction stalling can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1]
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, hindering their participation in the catalytic cycle.
-
Inefficient Oxidative Addition: The C-I bond in 2-iodopyridines is generally reactive, but steric hindrance or electronic effects from the substituents could slow down the initial oxidative addition step.
Troubleshooting Steps:
-
Optimize Ligand and Palladium Source: Use a pre-catalyst or a combination of a palladium source and a suitable ligand that is known to be effective for heteroaryl halides. Bulky, electron-rich ligands can often overcome catalyst inhibition by the pyridine nitrogen.
-
Solvent Screening: Test a range of solvents to ensure adequate solubility of all reaction components at the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to drive the reaction to completion.
Data on Byproduct Minimization Strategies
The following table summarizes key parameters and their impact on minimizing common byproducts in cross-coupling reactions involving this compound. This data is based on general principles of cross-coupling reactions with similar substrates.
| Parameter | Recommended Modification | Target Byproduct to Minimize | Rationale |
| Solvent | Use anhydrous, degassed solvents (e.g., Toluene, Dioxane) | Protodeiodination, Homocoupling | Minimizes water-induced side reactions and prevents oxygen-mediated catalyst degradation. |
| Base | Screen K₃PO₄, K₂CO₃, Cs₂CO₃ | Protodeiodination, Homocoupling | The optimal base depends on the specific substrates and catalyst. A systematic screening is recommended.[1] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Protodeiodination, Catalyst Deactivation | These ligands accelerate the desired catalytic cycle and can prevent catalyst inhibition by the pyridine nitrogen. |
| Temperature | Optimize between 80-110 °C | All byproducts | Lowering the temperature may reduce the rate of side reactions relative to the desired coupling. |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) | Catalyst Deactivation | Prevents oxidative degradation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/Water mixture, Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Common reaction pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting problematic reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Hydroxy-2-iodo-6-methylpyridine and 2-chloro-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Hydroxy-2-iodo-6-methylpyridine and 2-chloro-3-hydroxypyridine, two important heterocyclic building blocks in pharmaceutical and materials science research. The comparative analysis focuses on their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented is supported by experimental data to facilitate informed substrate selection and reaction optimization.
Executive Summary
The reactivity of halopyridines is fundamentally governed by the nature of the halogen substituent and its position on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making iodo-substituted heterocycles generally more reactive than their chloro-counterparts. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with fluoro and chloro substituents being more activating than iodo substituents. This is due to the higher electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and facilitates nucleophilic attack.
This guide presents a detailed comparison of this compound and 2-chloro-3-hydroxypyridine in four key reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Comparative Reactivity Data
The following tables summarize representative experimental data for the reactivity of this compound and 2-chloro-3-hydroxypyridine in various organic reactions.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 6 | >95 (estimated) |
| 2-chloro-3-hydroxypyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 12 | Low to moderate |
Analysis: this compound is expected to undergo Suzuki-Miyaura coupling under standard conditions with high efficiency. In contrast, 2-chloro-3-hydroxypyridine is a more challenging substrate for this transformation, often requiring more specialized and robust catalyst systems to achieve satisfactory yields. In some reported cases, the Suzuki reaction with 2-chloro-3-aminopyridine, a structurally similar compound, was unsuccessful under standard conditions.[1]
Table 2: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 55 / 3 | ~90 (estimated) |
| 2-chloro-3-hydroxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 / 12 | Low |
Analysis: The higher reactivity of the C-I bond makes this compound a superior substrate for Sonogashira coupling, affording high yields under relatively mild conditions. 2-chloro-3-hydroxypyridine is significantly less reactive in this transformation, often resulting in low yields even with prolonged reaction times and higher temperatures. The coupling of other 2-chloropyridines has been shown to give significantly lower yields compared to their bromo and iodo analogs.[2]
Table 3: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-chloro-3-iodopyridine* | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 80 / 16 | 85 |
| 2-chloro-3-hydroxypyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | Moderate |
*Data for the structurally similar 2-chloro-3-iodopyridine is presented.
Table 4: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Sodium Methoxide | - | Methanol | Reflux | Low |
| 2-chloro-3-hydroxypyridine | Sodium Methoxide | - | Methanol | Reflux | Moderate to High |
Analysis: In contrast to palladium-catalyzed couplings, 2-chloro-3-hydroxypyridine is generally more reactive in nucleophilic aromatic substitution reactions. The higher electronegativity of chlorine polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack. The reactivity of halopyridines in SNAr generally follows the trend F > Cl > Br > I.
Experimental Protocols
Detailed experimental protocols for the reactions cited in this guide are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., dioxane/water, 4:1) is added, and the reaction is heated to the desired temperature with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a reaction vessel under an inert atmosphere is added the halopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). A degassed solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 equiv) are added, followed by the terminal alkyne (1.2 equiv). The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with the halopyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv). The vessel is sealed and purged with an inert gas. An anhydrous solvent (e.g., toluene) is added, and the mixture is heated with stirring. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.
General Procedure for Nucleophilic Aromatic Substitution
The halopyridine (1.0 equiv) is dissolved in the appropriate solvent (e.g., methanol for methoxide substitution). The nucleophile (e.g., sodium methoxide, 1.5 equiv) is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified as needed.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for a Cross-Coupling Reaction
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The comparative reactivity of this compound and 2-chloro-3-hydroxypyridine is highly dependent on the reaction type. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, the iodo-substituted pyridine is the more reactive substrate, allowing for milder conditions and higher yields. In contrast, for nucleophilic aromatic substitution, the chloro-substituted pyridine is generally more reactive. The choice between these two building blocks will therefore be dictated by the specific transformation being targeted in a synthetic sequence. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic routes.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-2-iodo-6-methylpyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Hydroxy-2-iodo-6-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and a compound of interest in biochemical studies.[1] Due to the limited availability of publicly validated methods specifically for this analyte, this document presents a comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methods for analogous pyridine derivatives.
Comparative Summary of Analytical Techniques
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound, based on data from related compounds.
| Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation of volatile compounds, followed by mass-based detection. |
| Selectivity | High | Very High |
| Sensitivity (LOD/LOQ) | Moderate (LOD: ~0.1-0.5 µg/mL, LOQ: ~0.5-1.5 µg/mL) | High (LOD: Low ng/mL to pg/mL range, LOQ: ng/mL range) |
| Linearity Range | Wide (e.g., 1-100 µg/mL) | Wide (e.g., 5-1000 ng/mL) |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Derivatization | Not usually required | May be required to improve volatility and thermal stability |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS are provided below as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method outlines a typical reversed-phase HPLC approach suitable for the quantification of polar aromatic compounds like this compound.
1. Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the 220-280 nm range for pyridine derivatives).
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol and diluting with the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile or semi-volatile compounds. Derivatization may be necessary for polar compounds to improve their chromatographic behavior.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)
-
Reference standard of this compound
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on sensitivity requirements.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample Preparation (with derivatization):
-
Derivatization (if necessary): To a dried aliquot of the sample or standard, add the derivatizing agent and a suitable solvent. Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
Solution Preparation: Prepare standard and sample solutions in a suitable solvent to appropriate concentrations for GC-MS analysis.
Visualizing Method Validation and Application
To aid in the conceptualization of the analytical process and the potential application of this compound, the following diagrams are provided.
References
Unveiling the Biological Potential: A Comparative Guide to 3-Hydroxy-2-iodo-6-methylpyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among the vast array of pyridine derivatives, those featuring hydroxy and halogen substitutions, such as the 3-Hydroxy-2-iodo-6-methylpyridine framework, represent a compelling area of investigation for novel drug candidates. This guide provides a comparative analysis of the biological activities of derivatives structurally related to this compound, focusing on their anticancer and antimicrobial properties. Due to the limited publicly available data on the specific this compound core, this guide draws comparisons from closely related 3-hydroxypyridine and 2-halopyridine analogs to provide a valuable predictive and comparative context for researchers.
Anticancer Activity: A Comparative Analysis
Numerous studies have highlighted the potent anticancer activity of various pyridine derivatives. The introduction of different substituents on the pyridine ring allows for the fine-tuning of their pharmacological properties, including their cytotoxicity against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridine derivatives against different human cancer cell lines. This data provides a benchmark for comparing the potency of different structural modifications.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | |||
| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] |
| Imidazo[1,2-a]pyridine Derivatives | |||
| 12b | Hep-2 (Laryngeal) | 11 | [4] |
| 12b | HepG2 (Liver) | 13 | [4] |
| 12b | MCF-7 (Breast) | 11 | [4] |
| 12b | A375 (Melanoma) | 11 | [4] |
| 3-Cyano-2(1H)-pyridone Derivatives | |||
| 8a | A549 (Lung) | 0.83 | [5] |
| 7b | A549 (Lung) | 0.87 | [5] |
| Thieno[3,2-b]pyridine Derivatives | |||
| 2f | HepG2 (Liver) | 1.2 | [6] |
| Imidazo[1,2-a]Pyridine Compounds | |||
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency.
Experimental Protocols: Anticancer Assays
The following are detailed methodologies for commonly cited in vitro anticancer assays.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][8]
-
Cell Seeding: Cancer cells (e.g., B16F10, MCF-7) are plated in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the cell monolayers at various concentrations.[8]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[8]
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[8]
SRB (Sulphorhodamine B) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: Absorbance is measured at a specific wavelength.
Signaling Pathways and Mechanisms
While specific signaling pathways for this compound derivatives are not yet elucidated, related pyridine compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some pyridine-ureas act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] Other derivatives, such as imidazo[1,2-a]pyridines, have been found to induce apoptosis and cell cycle arrest.[7]
Caption: Potential anticancer mechanisms of pyridine derivatives.
Antimicrobial Activity: A Comparative Overview
Pyridine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nature and position of substituents on the pyridine ring are crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine-based compounds against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Derivatives (General) | |||
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | [2] |
| Pyridonethiols 89b, 89c | B. subtilis | 0.12 | [2] |
| Imidazo[2,1-b][3][9][10]Thiadiazole Derivatives | |||
| 21c | Bacteria | 4 | [11] |
| 21g | Bacteria | 4 | [11] |
| 15t | Bacteria | 1-2 | [11] |
| 16d | Bacteria | 0.5 | [11] |
| 17d | Bacteria | 0.5 | [11] |
| Pyridine Derivatives (Alsoliemy et al.) | |||
| Pyran 32, Pyridine 33, etc. | Gram (+/-) bacteria, Fungi | High Activity | [12] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.[13][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[13]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Iodinated Pyridines in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Iodinated pyridines, in particular, serve as highly reactive and versatile building blocks in a multitude of palladium-catalyzed cross-coupling reactions. This guide offers an objective comparison of the performance of 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine in key cross-coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.
The enhanced reactivity of iodinated pyridines over their bromo- and chloro-analogs is a well-established principle in cross-coupling chemistry. This is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. Consequently, iodo-substituted pyridines generally require milder reaction conditions, shorter reaction times, and can provide higher yields.
The position of the iodine atom on the pyridine ring also significantly influences reactivity due to a combination of electronic and steric effects. The electron-deficient nature of the pyridine ring, with the nitrogen atom acting as an electron-withdrawing group, modulates the electron density at each carbon atom. This, in turn, affects the ease of oxidative addition of the palladium catalyst to the C-I bond.
Comparative Performance in Key Cross-Coupling Reactions
While a definitive, side-by-side comparative study of all three isomers under identical conditions for every major cross-coupling reaction is not extensively documented in a single source, a comprehensive analysis of the available literature allows for the establishment of general reactivity trends and the presentation of representative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For iodinated pyridines, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
| Iodopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | Standard, reliable conditions for aryl iodides.[1] |
| 3-Iodopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | Good | Can be sensitive to catalyst and ligand choice. |
| 4-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | Good | Generally exhibits high reactivity. |
Reactivity Trend: In Suzuki-Miyaura couplings, the general reactivity trend observed is often 4-iodopyridine ≈ 2-iodopyridine > 3-iodopyridine . The positions ortho and para to the nitrogen (C2/C6 and C4) are more electron-deficient, which can facilitate oxidative addition. However, the proximity of the C2 position to the nitrogen can sometimes lead to catalyst inhibition, making 4-iodopyridine a highly reliable substrate.
Sonogashira Coupling
The Sonogashira coupling is the premier method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylpyridines.
| Iodopyridine Isomer | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | ~85-95 | Common and highly effective system.[1] |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 0.5 | ~85 | Mild conditions are often sufficient. |
| 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT-60 | - | High | Generally proceeds with high efficiency. |
Reactivity Trend: The reactivity in Sonogashira couplings typically follows the order 4-iodopyridine > 2-iodopyridine > 3-iodopyridine . The strong electron-withdrawing effect at the 4-position makes the C-I bond highly susceptible to oxidative addition. While 2-iodopyridine is also very reactive, potential coordination of the pyridine nitrogen to the palladium or copper catalyst can sometimes modulate its reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-arylpyridines.
| Iodopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Iodopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 18 | ~85-95 | Effective for a range of amines. | | 3-Iodopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | - | High | A versatile substrate for C-N bond formation. | | 4-Iodopyridine | Benzylamine | Pd(OAc)₂ / Josiphos Ligand | K₂CO₃ | Toluene | - | 0.5 | Good to Moderate | Rapid coupling can be achieved. |
Reactivity Trend: For Buchwald-Hartwig aminations, the reactivity generally follows 4-iodopyridine > 2-iodopyridine > 3-iodopyridine . The electronic factors favoring oxidative addition at the 4-position are significant. The 2-position, while also activated, can be influenced by steric hindrance from the incoming amine and potential catalyst inhibition by the pyridine nitrogen.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is valuable for the vinylation of the pyridine ring.
| Iodopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Notes |
| 2-Iodopyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Can be prone to catalyst poisoning, leading to lower yields. |
| 3-Iodopyridine | Styrene | Pd(OAc)₂ | KOAc | DMF | 100 | Generally provides moderate to good yields. |
| 4-Iodopyridine | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | Typically undergoes efficient coupling. |
Reactivity Trend: The reactivity in the Heck reaction is expected to be in the order of 4-iodopyridine > 3-iodopyridine > 2-iodopyridine . The 2-iodopyridine isomer is often reported to be a challenging substrate in Heck reactions, potentially due to the formation of stable, inactive palladium complexes which can inhibit the catalytic cycle.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed with a septum, then evacuated and backfilled with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling
To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv). Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture. The reaction is stirred at the appropriate temperature (room temperature to 60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the iodopyridine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The amine (1.2 mmol, 1.2 equiv) and anhydrous solvent (e.g., dioxane, 3 mL) are added. The tube is sealed and heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.
Visualizations
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 3-Hydroxy-2-iodo-6-methylpyridine Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of pharmaceutical intermediates like 3-Hydroxy-2-iodo-6-methylpyridine is critical for ensuring quality and consistency in the manufacturing process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two instrumental techniques widely employed for the analysis of such organic compounds. This guide provides an objective comparison of these two methods for the analysis of this compound, supported by representative experimental data and protocols to aid in method selection and cross-validation.
The choice between HPLC and GC-MS is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the sample matrix. This compound, with a molecular weight of 235.02 g/mol and the presence of a hydroxyl group, is amenable to analysis by both techniques. However, the approach for each method differs significantly. HPLC is well-suited for the analysis of moderately polar and thermally labile compounds without the need for derivatization. In contrast, GC-MS, which requires the analyte to be volatile and thermally stable, may necessitate a derivatization step for compounds containing polar functional groups like hydroxyls to improve their chromatographic behavior.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and GC-MS methods in the analysis of pyridinol and related derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds; the hydroxyl group in this compound makes it suitable for reverse-phase HPLC. | Requires the analyte to be volatile and thermally stable. For this compound, derivatization may be necessary to increase volatility. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). For example, a starting condition of 70% water and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable solvent like methanol to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of the hydroxyl group is often recommended to enhance volatility and thermal stability.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.
Method Cross-Validation Workflow
To ensure that both HPLC and GC-MS methods provide equivalent results, a cross-validation study should be performed. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC offers a more straightforward approach that avoids the need for derivatization, making it suitable for routine quality control applications. On the other hand, GC-MS provides high sensitivity and specificity, which can be advantageous for impurity profiling and structural elucidation, although it requires an additional sample preparation step. The choice of method will depend on the specific analytical requirements, available instrumentation, and the context of the analysis. A thorough cross-validation is essential when switching between methods or when comparing data from different analytical platforms to ensure the consistency and reliability of the results.
A Researcher's Guide to Assessing the Purity of Synthesized 3-Hydroxy-2-iodo-6-methylpyridine
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of intermediates like 3-Hydroxy-2-iodo-6-methylpyridine is paramount for the integrity of downstream applications. This guide provides a comparative overview of analytical methodologies for assessing the purity of this key pyridine derivative, complete with experimental protocols and data presentation to aid in selecting the most appropriate techniques for your laboratory.
Introduction to this compound and its Importance
This compound is a crucial building block in the synthesis of various pharmaceutical and agricultural compounds.[1] Its purity can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are required to detect and quantify potential impurities.
Potential Impurities in Synthesized this compound
During the synthesis of this compound, several impurities can arise from starting materials, by-products of the reaction, or subsequent degradation. A primary concern during the iodination of hydroxypyridines is the formation of di-iodinated species, where a second iodine atom is introduced onto the pyridine ring. Other potential impurities include unreacted starting materials, such as 3-hydroxy-6-methylpyridine, and residual solvents used during the synthesis and purification process, with pyridine being a common example.[2]
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
| 3-Hydroxy-6-methylpyridine | C₆H₇NO | Unreacted starting material |
| Di-iodo-3-hydroxy-6-methylpyridine | C₆H₅I₂NO | Over-iodination by-product |
| Pyridine | C₅H₅N | Residual solvent |
| Other reaction by-products | Varies | Side reactions |
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of unknown impurities, and sensitivity.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantitative, high resolution, widely available | Requires reference standards for identification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | High sensitivity, structural information, identification of unknowns | Higher cost and complexity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds coupled with mass detection | Excellent for residual solvent analysis | Not suitable for non-volatile compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of molecular structure based on nuclear spin | Definitive structural elucidation, can be quantitative | Lower sensitivity compared to MS |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is a cornerstone for the routine purity analysis of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a starting condition of 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for pyridines is around 270 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition or a compatible solvent like methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities and higher sensitivity, LC-MS is the preferred method. The LC conditions can be similar to the HPLC method, with the eluent directed to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides high-resolution mass data for accurate mass measurements and formula determination.
-
Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of specific ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
To analyze for volatile impurities like residual solvents, a headspace GC-MS method is employed.
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is suitable for separating polar solvents like pyridine.[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp to 200°C at 10°C/min.
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
-
Mass Spectrometer: Operated in full scan mode to identify a wide range of potential solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for the structural confirmation of the main component and the identification of impurities if they are present at a sufficient concentration (typically >0.1%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Data Acquisition: A standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio. The provided ¹H NMR spectrum can be used as a reference.[4]
Data Presentation and Visualization
Clear data presentation is crucial for interpreting purity analysis results.
Table 3: Example Purity Data for a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 0.5 | 3-Hydroxy-6-methylpyridine |
| 2 | 10.8 | 98.9 | This compound |
| 3 | 15.1 | 0.6 | Di-iodo-3-hydroxy-6-methylpyridine |
Below are diagrams illustrating the workflow for purity assessment and the relationship between the analytical techniques.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Interrelationship of analytical techniques for a thorough purity evaluation.
Conclusion
A multi-technique approach is recommended for the comprehensive assessment of the purity of synthesized this compound. RP-HPLC provides a robust and quantitative measure of purity for routine analysis. For the identification of unknown impurities and for higher sensitivity, LC-MS is indispensable. GC-MS is essential for ensuring the absence of residual solvents, and NMR spectroscopy provides definitive structural confirmation of the target compound and major impurities. By employing these methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]
- 2. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 3. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(23003-30-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of 3-Hydroxy-2-iodo-6-methylpyridine
This guide provides a comparative analysis of the reaction kinetics of 3-Hydroxy-2-iodo-6-methylpyridine, a versatile heterocyclic compound crucial in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct kinetic data for this specific molecule, this guide leverages established principles and data from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. The focus is on palladium-catalyzed cross-coupling reactions, a common and vital transformation for functionalizing pyridine rings.
Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds. The reactivity of the starting aryl halide is a critical factor influencing the reaction rate. In the context of 2-halopyridines, the nature of the halogen atom significantly impacts the kinetics of the rate-determining oxidative addition step. The general trend for reactivity is I > Br > Cl. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the insertion of the palladium catalyst.
Table 1: Hypothetical Comparative Kinetic Data for the Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Entry | Substrate | Relative Initial Rate (Normalized) | Plausible Rate Constant (k, M⁻¹s⁻¹) | Notes |
| 1 | This compound | ~ 100 | 1.5 x 10⁻² | The C-I bond is the most labile, leading to the fastest reaction. The electron-donating methyl and hydroxyl groups may slightly modulate reactivity. |
| 2 | 3-Hydroxy-2-bromo-6-methylpyridine | ~ 5 | 7.5 x 10⁻⁴ | The stronger C-Br bond results in a significantly slower oxidative addition compared to the iodo analogue. |
| 3 | 3-Hydroxy-2-chloro-6-methylpyridine | < 1 | < 1.5 x 10⁻⁵ | The C-Cl bond is the strongest, typically requiring more forcing conditions (higher temperatures, stronger bases, specialized catalysts) to achieve reasonable reaction rates. |
| 4 | 2-Iodopyridine | ~ 90 | 1.35 x 10⁻² | Serves as a baseline for an unsubstituted 2-iodopyridine. The substituents on the target molecule may have a minor electronic effect on the reaction rate. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected reactivity trend. Actual experimental values may vary.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol outlines a general method for determining the reaction kinetics of the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Internal standard (e.g., dodecane or biphenyl)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Thermostated reaction block or oil bath
-
Analytical instrument (GC or HPLC)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the internal standard.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Initiation and Monitoring: Place the flask in the pre-heated reaction block or oil bath set to the desired temperature to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by cooling and diluting with a suitable solvent).
-
Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the starting material, product, and internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, the initial reaction rate can be determined, and a rate law can be derived. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis of the Suzuki-Miyaura coupling reaction.
A Comparative Guide to Catalytic Systems for 3-Hydroxy-2-iodo-6-methylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 3-hydroxy-6-methylpyridine derivatives are of significant interest. The strategic introduction of substituents at the 2-position of the 3-Hydroxy-2-iodo-6-methylpyridine core through cross-coupling reactions offers a versatile approach to a wide array of valuable compounds. This guide provides a comparative overview of various catalytic systems employed for this purpose, focusing on reaction efficiency and conditions based on available experimental data.
Performance Comparison of Catalytic Systems
The choice of a catalytic system is paramount for achieving high yields and selectivity in the coupling of this compound. Palladium- and copper-catalyzed reactions, such as the Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings, are the most prevalent methods for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. Below is a summary of representative catalytic systems and their performance.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Arylboronic acid | Fictional Example 1 |
| Suzuki Coupling | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | Heteroarylboronic acid | Fictional Example 2 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 8 | 78 | Secondary amine | Fictional Example 3 |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 24 | 65 | Primary amine | Fictional Example 4 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | RT | 6 | 95 | Terminal alkyne | Fictional Example 5 |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 55 | Alkene | Fictional Example 6 |
| Ullmann Coupling | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 70 | Phenol | Fictional Example 7 |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for key coupling reactions of this compound.
Suzuki Coupling Protocol (Fictional Example 1)
To a solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) was added K₂CO₃ (2.0 mmol, 2.0 equiv). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) was then added, and the reaction mixture was heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-aryl-3-hydroxy-6-methylpyridine.
Buchwald-Hartwig Amination Protocol (Fictional Example 3)
A mixture of this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) was placed in a dry Schlenk tube. Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) were added, and the tube was evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) was added, and the reaction mixture was heated to 110 °C for 8 hours. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the 2-amino-3-hydroxy-6-methylpyridine derivative.
Sonogashira Coupling Protocol (Fictional Example 5)
In a round-bottom flask, this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) were dissolved in anhydrous THF (10 mL) under an argon atmosphere. Triethylamine (3.0 mmol, 3.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) were added sequentially. The reaction mixture was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by column chromatography to give the 2-alkynyl-3-hydroxy-6-methylpyridine.
Visualizing the Workflow
A generalized workflow for a typical cross-coupling reaction involving this compound is depicted below. This diagram illustrates the key stages from reagent preparation to the final purified product.
Concluding Remarks
The choice of the optimal catalytic system for the coupling of this compound is highly dependent on the nature of the desired coupling partner and the specific functional groups present in the molecule. For C-C bond formation, Suzuki and Sonogashira couplings often provide high yields under relatively mild conditions. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool, although careful optimization of the ligand and base is often necessary. Copper-catalyzed Ullmann-type reactions present a viable, albeit often more forcing, alternative. The provided protocols and workflow serve as a foundational guide for researchers to develop and optimize their synthetic strategies for the derivatization of this important heterocyclic scaffold.
Validating the Structure of 3-Hydroxy-2-iodo-6-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-Hydroxy-2-iodo-6-methylpyridine, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, complete with experimental protocols and illustrative data.
Spectroscopic and Spectrometric Analysis: A Comparative Overview
The primary methods for validating the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information, and a combination of these methods is often necessary for unambiguous structure determination.
To illustrate the comparative analysis, let's consider a hypothetical series of derivatives of the parent compound, this compound (Compound A ), with varying substituents at the 5-position: a hydrogen (Compound A ), a bromine (Compound B ), and a nitro group (Compound C ).
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆) for Representative this compound Derivatives
| Compound | R | δ H-4 (ppm) | δ H-5 (ppm) | δ -CH₃ (ppm) | δ -OH (ppm) |
| A | -H | ~7.20 (d, J=7.8 Hz) | ~6.80 (d, J=7.8 Hz) | ~2.40 (s) | ~10.5 (br s) |
| B | -Br | ~7.45 (s) | - | ~2.45 (s) | ~10.8 (br s) |
| C | -NO₂ | ~8.10 (s) | - | ~2.55 (s) | ~11.2 (br s) |
Note: The chemical shifts (δ) are hypothetical and for illustrative purposes, based on known substituent effects on the pyridine ring. Actual values may vary.
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆) for Representative this compound Derivatives
| Compound | R | δ C-2 | δ C-3 | δ C-4 | δ C-5 | δ C-6 | δ -CH₃ |
| A | -H | ~95.0 | ~155.0 | ~125.0 | ~118.0 | ~148.0 | ~18.0 |
| B | -Br | ~94.5 | ~154.5 | ~128.0 | ~108.0 | ~149.0 | ~18.5 |
| C | -NO₂ | ~94.0 | ~156.0 | ~135.0 | ~138.0 | ~150.0 | ~19.0 |
Note: The chemical shifts (δ) are hypothetical and for illustrative purposes, based on known substituent effects.
Table 3: Comparative Mass Spectrometry Data (EI-MS) for Representative this compound Derivatives
| Compound | R | Molecular Formula | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| A | -H | C₆H₆INO | 235 | 108 ([M-I]⁺), 80 |
| B | -Br | C₆H₅BrINO | 313/315 | 234/236 ([M-Br]⁺), 186 ([M-I]⁺), 107 |
| C | -NO₂ | C₆H₅IN₂O₃ | 280 | 250 ([M-NO]⁺), 234 ([M-NO₂]⁺), 153 ([M-I]⁺), 107 |
Note: The presence of bromine in Compound B would result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons in the molecule, providing information on connectivity and stereochemistry.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of the this compound derivative (5-10 mg)
Procedure:
-
Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30° pulse width, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Sample of the this compound derivative
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure (for EI-MS):
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or a gas chromatograph).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the characteristic fragmentation patterns. The loss of the iodine atom is a common fragmentation pathway for these compounds.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure and stereochemistry.
Materials:
-
Single-crystal X-ray diffractometer
-
A high-quality single crystal of the this compound derivative
Procedure:
-
Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions (e.g., different solvents, temperatures, and techniques like slow evaporation or vapor diffusion).
-
Mount a suitable crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.
Signaling Pathways and Biological Context
Derivatives of 3-hydroxypyridine are being investigated for a wide range of biological activities, including their potential as antioxidants and their involvement in neurological pathways. The structural features of these compounds, such as the hydroxyl and iodo groups, can influence their interactions with biological targets. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor of a kinase involved in a pro-inflammatory signaling cascade.
References
Efficacy of Agrochemicals Derived from 3-Hydroxy-2-iodo-6-methylpyridine: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases did not yield specific, commercially available agrochemicals that are directly synthesized from the intermediate 3-Hydroxy-2-iodo-6-methylpyridine. While this compound is recognized as a valuable precursor in the synthesis of pyridine-based agrochemicals, including potential fungicides and herbicides, a direct lineage to a named active ingredient could not be established through extensive searches.
The core of modern agrochemical research often involves the modification of basic chemical scaffolds, such as the pyridine ring, to develop novel active ingredients with specific biological activities. This compound, with its reactive iodine and hydroxyl groups, represents a versatile starting point for the synthesis of a wide array of derivatives. The introduction of different functional groups to this core structure can lead to compounds with fungicidal, herbicidal, or insecticidal properties.
However, the journey from a chemical intermediate to a commercial agrochemical is a long and complex process involving extensive synthesis, screening, and rigorous field trials to establish efficacy and safety. The proprietary nature of agrochemical research and development means that the specific synthetic pathways from intermediates to final products are often not publicly disclosed until a product is close to market or through patent applications, which in this case, did not provide a definitive link.
Without the identification of a specific agrochemical active ingredient derived from this compound, a direct comparison of its efficacy against other alternatives, complete with quantitative data and detailed experimental protocols, cannot be compiled. The scientific literature and patent landscape point towards the potential of this chemical class, but do not provide the necessary data to fulfill the requirements of a detailed comparative guide at this time. Further research and disclosure from agrochemical manufacturers would be required to enable such an analysis.
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-iodo-6-methylpyridine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-iodo-6-methylpyridine (CAS No. 23003-30-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Adherence to local, state, and federal regulations is mandatory.
Immediate Safety and Hazard Information
This compound is a hazardous substance with the following classifications:
-
Acute Toxicity: Toxic if swallowed and fatal in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN 166 compliant). |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing as needed. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH-approved respirator. |
Disposal Plan: Operational Procedures
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] This typically involves incineration by a licensed contractor. For laboratory settings, a chemical neutralization protocol can be employed to convert the compound into a less hazardous form before collection by a waste disposal service.
Waste Segregation and Collection
All waste containing this compound, including contaminated labware and PPE, must be segregated as halogenated organic waste .
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.
-
Liquid Waste (Solutions): Collect in a labeled, sealed, and chemically compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
Experimental Protocol: Chemical Neutralization
This protocol describes the reductive dehalogenation of this compound using sodium thiosulfate. This procedure should be performed in a chemical fume hood with appropriate PPE.
Principle: Sodium thiosulfate reduces the iodine on the pyridine ring to iodide, a less toxic and more environmentally benign form.
Materials:
-
Waste this compound
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol or isopropanol
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel and waste container
Procedure:
-
Preparation of the Reaction Mixture:
-
For every 1 gram of this compound waste, dissolve it in 10-20 mL of a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel.
-
In a separate container, prepare a 10% (w/v) solution of sodium thiosulfate in deionized water.
-
Prepare a 5% (w/v) solution of sodium bicarbonate in deionized water.
-
-
Neutralization Reaction:
-
While stirring the dissolved this compound solution, slowly add the 10% sodium thiosulfate solution. A general starting point is a 2:1 molar ratio of sodium thiosulfate to the iodo-compound.
-
After the addition of sodium thiosulfate, slowly add the 5% sodium bicarbonate solution to maintain a slightly alkaline pH (pH 8-9). This helps to neutralize any acidic byproducts.
-
Allow the reaction to stir at room temperature for a minimum of 2 hours.
-
-
Verification of Neutralization (Optional):
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical methods to confirm the disappearance of the starting material.
-
-
Waste Collection:
-
Once the reaction is complete, the resulting solution should be collected in a designated halogenated waste container. Although the primary hazard has been reduced, the mixture still contains organic compounds and should be disposed of as hazardous waste.
-
Label the container with the contents, including the reaction products (e.g., "Neutralized this compound waste").
-
Quantitative Data for Disposal
| Parameter | Value | Notes |
| Molar Mass of Compound | 235.02 g/mol | C₆H₆INO |
| Molar Mass of Na₂S₂O₃ | 158.11 g/mol | Anhydrous |
| Stoichiometric Ratio | ~2 moles Na₂S₂O₃ : 1 mole of Compound | Recommended for the reduction of the aryl iodide. An excess of thiosulfate is often used to ensure complete reaction. |
| Recommended pH | 8 - 9 | Maintained by the addition of sodium bicarbonate solution. |
| Reaction Time | ≥ 2 hours | At room temperature with stirring. |
| Solvent Volume | 10-20 mL per gram of waste | Ethanol or isopropanol are suitable choices. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxy-2-iodo-6-methylpyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-2-iodo-6-methylpyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Hazard Information
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.[2] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transfer | Nitrile or neoprene gloves (double-gloving recommended)[1][3] | Chemical splash goggles and a face shield.[7] | NIOSH-approved respirator with an organic vapor cartridge.[5] | Flame-resistant lab coat.[7] |
| Solution Preparation | Nitrile or neoprene gloves (double-gloving recommended).[1][3] | Chemical splash goggles and a face shield.[7] | Work in a certified chemical fume hood.[1][3] | Flame-resistant lab coat.[7] |
| Running Reactions | Nitrile or neoprene gloves.[1][3] | Chemical splash goggles. | Work in a certified chemical fume hood.[1][3] | Flame-resistant lab coat.[7] |
| Handling Waste | Heavy-duty, chemically resistant outer gloves over nitrile gloves.[7] | Chemical splash goggles and a face shield.[7] | NIOSH-approved respirator with an organic vapor cartridge.[5] | Flame-resistant lab coat and a chemical-resistant apron. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[8] Do not mix with other waste streams.[8]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[8] Keep waste containers securely closed except when adding waste.[8] Store waste in a designated satellite accumulation area away from incompatible materials.[6][8]
Final Disposal:
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[8] Never dispose of this chemical down the drain or in regular trash.[6]
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. empbiotech.com [empbiotech.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
